Etonitazepipne
Description
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Structure
3D Structure
Properties
CAS No. |
734496-28-7 |
|---|---|
Molecular Formula |
C23H28N4O3 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[(4-ethoxyphenyl)methyl]-5-nitro-1-(2-piperidin-1-ylethyl)benzimidazole |
InChI |
InChI=1S/C23H28N4O3/c1-2-30-20-9-6-18(7-10-20)16-23-24-21-17-19(27(28)29)8-11-22(21)26(23)15-14-25-12-4-3-5-13-25/h6-11,17H,2-5,12-16H2,1H3 |
InChI Key |
UMGXRAISFRUVKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN4CCCCC4)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Attributes of Etonitazepipne
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Etonitazepipne is a potent synthetic opioid and a controlled substance in many jurisdictions.[1] The information provided herein is for academic and research purposes only. The synthesis and distribution of this compound are subject to strict legal regulations.
Introduction
This compound, also known as N-piperidinyl etonitazene, is a synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds, commonly referred to as "nitazenes".[1][2] This class of opioids was first synthesized in the late 1950s during research into novel analgesics.[1][2][3] this compound is a structural analogue of etonitazene, a highly potent opioid, and is distinguished by the presence of a piperidine (B6355638) ring in its structure.[1] It has been identified on the illicit drug market and is associated with a high risk of overdose.[1]
Chemical Structure and Properties
This compound is characterized by a 2-benzylbenzimidazole core structure with a nitro group at the 5-position, an ethoxybenzyl group at the 2-position, and an N-piperidinylethyl group at the 1-position of the benzimidazole (B57391) ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-[(4-Ethoxyphenyl)methyl]-5-nitro-1-(2-piperidin-1-ylethyl)-1H-benzoimidazole | [1] |
| Molecular Formula | C₂₃H₂₈N₄O₃ | [1][4][5] |
| Molecular Weight | 408.49 g/mol | [1][4][5] |
| Appearance | Crystalline solid (citrate salt), White-yellowish powder (hydrochloride salt), Yellow homogeneous powder (from online supplier) | [1] |
| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) at 10 mg/mL. Soluble in PBS (pH 7.2) at 1 mg/mL. | [1] |
| Melting Point | 181–184 °C (hydrochloride salt) | [1] |
Synthesis Pathway
The synthesis of this compound has been described in the scientific literature, notably by Hunger et al.[1] The pathway involves a multi-step process starting from commercially available precursors. It is important to note that detailed experimental protocols, including specific reaction conditions and quantitative data such as yields, are not extensively detailed in readily available public literature. The general synthetic route for 2-benzylbenzimidazole analogues provides a framework for its production.[1][2]
The described synthesis can be summarized in the following key steps:
-
Nucleophilic Aromatic Substitution: The synthesis begins with the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with 1-(2-aminoethyl)piperidine. The highly activated chlorine atom on the dinitrobenzene ring is readily displaced by the primary amine of the piperidine derivative.[1]
-
Regioselective Reduction: The resulting intermediate has two nitro groups. A regioselective reduction of the nitro group at the ortho position to the newly formed secondary amine is then carried out. This step is crucial for the subsequent cyclization.
-
Condensation and Cyclization: The o-phenylenediamine (B120857) species formed in the previous step is then condensed with an ethoxyphenyl imidate. This imidate is typically prepared from the corresponding ethoxyphenylacetonitrile derivative. This condensation reaction leads to the formation of the benzimidazole ring, yielding the final product, this compound.[1]
Alternative synthetic routes established for other 5-nitro-2-benzylbenzimidazole analogues can also be adapted to produce this compound by using the appropriate starting materials.[1]
Caption: High-level overview of the this compound synthesis pathway.
Pharmacology and Biological Activity
This compound is a potent µ-opioid receptor (MOR) agonist.[1][6] Its high affinity for the MOR is responsible for its strong analgesic effects, which are reported to be comparable in potency to fentanyl in animal models.[1][6] Like other potent opioids, it also carries a high risk of respiratory depression and other adverse effects.[1] The EC₅₀ of this compound has been reported as 2.49 nM, indicating a potency approximately 50 times greater than morphine with higher efficacy.[6][7] In vivo studies in rats using a hot-plate test showed its antinociceptive potency to be 192-fold greater than that of morphine.[7][8]
Conclusion
This compound is a potent synthetic opioid of the 2-benzylbenzimidazole class with a well-described, albeit technically demanding, synthesis pathway. Its high potency and significant risk profile underscore the need for strict regulatory control and continued monitoring by the scientific and medical communities. The information presented in this guide is intended to provide a comprehensive overview for research and drug development professionals working in relevant fields.
References
- 1. cdn.who.int [cdn.who.int]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C23H28N4O3 | CID 162623834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Etonitazepipne's Interaction with Mu-Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etonitazepipne, a potent synthetic opioid of the 2-benzylbenzimidazole class, has emerged as a significant compound of interest due to its high affinity and efficacy at the mu-opioid receptor (MOR). This technical guide provides an in-depth analysis of the mechanism of action of this compound on MORs, consolidating available quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways. The information presented is intended to support research, drug development, and harm reduction efforts.
Introduction
The mu-opioid receptor (MOR) is a G protein-coupled receptor (GPCR) that plays a central role in mediating the analgesic and euphoric effects of opioids, as well as their adverse effects such as respiratory depression and dependence. This compound is a powerful agonist at the MOR, exhibiting a complex pharmacological profile that necessitates a detailed understanding of its molecular interactions and downstream signaling consequences. This guide synthesizes the current scientific knowledge on this topic.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound in comparison to other well-characterized opioids.
Table 1: Mu-Opioid Receptor Binding Affinity
| Compound | Ki (nM) | Receptor Source | Radioligand | Reference |
| This compound | 14.3 | Rat brain tissue | [3H]-DAMGO | [1][2][3] |
Table 2: Functional Potency and Efficacy at the Mu-Opioid Receptor
| Assay | Parameter | This compound | Hydromorphone | Reference |
| β-Arrestin 2 Recruitment | EC50 (nM) | 2.49 | - | [1][2][3] |
| Emax (%) | 183 | 100 | [1][2][3] | |
| cAMP Inhibition | EC50 (nM) | 0.222 | - |
Signaling Pathways
This compound, upon binding to the mu-opioid receptor, initiates two primary intracellular signaling cascades: the G-protein pathway and the β-arrestin pathway.
G-Protein Signaling Pathway
Activation of the MOR by this compound leads to the coupling of inhibitory G proteins (Gαi/o). This interaction triggers the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can modulate various downstream effectors, including ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release. This pathway is primarily associated with the analgesic effects of opioids.
References
The In Vivo Pharmacological Profile of N-piperidinyl etonitazene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-piperidinyl etonitazene, also known as etonitazepipne, is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds, commonly referred to as "nitazenes". Initially synthesized in the 1950s during research into novel analgesics, it was never marketed for therapeutic use. In recent years, N-piperidinyl etonitazene has emerged on the illicit drug market, posing a significant public health concern due to its high potency and potential for overdose. This technical guide provides a comprehensive overview of the currently available in vivo pharmacological data for N-piperidinyl etonitazene, intended to inform researchers, scientists, and drug development professionals.
Pharmacodynamics
N-piperidinyl etonitazene exerts its pharmacological effects primarily through its interaction with the µ-opioid receptor (MOR). In vivo and in vitro studies have consistently demonstrated that it is a potent and efficacious MOR agonist.
Receptor Binding and Activation
Radioligand binding assays performed in rat brain tissue have shown that N-piperidinyl etonitazene binds with high affinity to the µ-opioid receptor.[1][2] Functional assays, such as MOR-β-arrestin2 activation assays, have further elucidated its high potency and efficacy in activating the MOR.[1][2]
Table 1: In Vitro Receptor Binding Affinity and Functional Potency of N-piperidinyl etonitazene
| Parameter | Value | Species/System | Reference |
| Ki (MOR) | 14.3 nM | Rat brain tissue | [1][2] |
| EC50 (MOR-β-arrestin2) | 2.49 nM | In vitro | [1][2] |
| Emax (MOR-β-arrestin2) | 183% (vs. hydromorphone) | In vitro | [1] |
In Vivo Effects
Pharmacodynamic studies in male Sprague Dawley rats have confirmed the potent opioid-like effects of N-piperidinyl etonitazene in vivo. Subcutaneous administration induces significant antinociceptive, cataleptic, and thermic effects.[1][2]
Table 2: In Vivo Potency of N-piperidinyl etonitazene in the Hot Plate Assay
| Compound | ED50 (mg/kg, s.c.) | Animal Model | Reference |
| N-piperidinyl etonitazene | 0.0205 | Male Sprague Dawley rats | [1][2] |
| Fentanyl | 0.0209 | Male Sprague Dawley rats | [1][2] |
| Morphine | 3.940 | Male Sprague Dawley rats | [1][2] |
As demonstrated in the hot plate test, the antinociceptive potency of N-piperidinyl etonitazene is comparable to that of fentanyl and over 190 times greater than that of morphine.[1][2]
Pharmacokinetics
Comprehensive pharmacokinetic data for N-piperidinyl etonitazene, including parameters such as absorption, distribution, half-life, and bioavailability, are not yet fully characterized in the scientific literature. However, studies on its metabolism have identified key biotransformation pathways.
Metabolism
In vivo and in vitro studies have shown that N-piperidinyl etonitazene undergoes extensive phase I metabolism. The primary metabolic transformations include O-deethylation, hydroxylation, and ketone reduction, as well as combinations of these modifications.[3][4] O-deethylated and oxidized metabolites have been proposed as potential urinary biomarkers for detecting exposure to this compound.[3]
Experimental Methodologies
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of N-piperidinyl etonitazene for the µ-opioid receptor.
-
Method: Competitive radioligand binding assays are performed using rat brain tissue homogenates. The assay measures the displacement of a radiolabeled MOR ligand (e.g., [³H]DAMGO) by increasing concentrations of the test compound (N-piperidinyl etonitazene).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
MOR-β-arrestin2 Activation Assay
-
Objective: To determine the potency (EC50) and efficacy (Emax) of N-piperidinyl etonitazene in activating the µ-opioid receptor.
-
Method: This is a cell-based functional assay that measures the recruitment of β-arrestin 2 to the activated MOR. Cells expressing the human µ-opioid receptor are treated with varying concentrations of the test compound. The interaction between the receptor and β-arrestin 2 is then quantified, often using a bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assay (ELISA)-based method.
-
Data Analysis: Concentration-response curves are generated to calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response achievable by the compound, often expressed as a percentage relative to a reference agonist like hydromorphone).
Hot Plate Test
-
Objective: To assess the antinociceptive (pain-relieving) effects of N-piperidinyl etonitazene.
-
Animal Model: Male Sprague Dawley rats are typically used.
-
Method: The animal is placed on a heated surface (the "hot plate") maintained at a constant temperature (e.g., 55°C). The latency to a nociceptive response (e.g., licking a hind paw or jumping) is measured. The test compound is administered (e.g., subcutaneously), and the latency is measured again at various time points after administration. An increase in the latency period indicates an antinociceptive effect.
-
Data Analysis: Dose-response curves are constructed to determine the ED50, which is the dose of the drug that produces a maximal possible effect in 50% of the animals.
Visualizations
Signaling Pathway
Experimental Workflow
Metabolic Pathway
Conclusion
The available in vivo data clearly establish N-piperidinyl etonitazene as a highly potent µ-opioid receptor agonist with pharmacological effects comparable to or exceeding those of well-characterized opioids like fentanyl. Its high affinity for the MOR and potent induction of opioid-like effects in animal models underscore the potential for significant physiological impact and high risk of overdose in humans. While the primary metabolic pathways have been identified, a notable gap exists in the understanding of its full pharmacokinetic profile. Further research is warranted to fully characterize the absorption, distribution, metabolism, and excretion of N-piperidinyl etonitazene to better understand its complete pharmacological profile and inform public health and safety efforts.
References
Technical Guide: Solubility of Etonitazepipne in Common Laboratory Solvents
This technical guide provides a comprehensive overview of the available solubility data for etonitazepipne, a potent 2-benzylbenzimidazole synthetic opioid. The information is intended for researchers, scientists, and professionals in drug development and forensic analysis. This document compiles known quantitative solubility values, outlines a standard experimental protocol for solubility determination, and presents a visual workflow for this procedure.
Quantitative Solubility Data
This compound's solubility has been reported in several common laboratory solvents. The data, summarized below, is crucial for the preparation of stock solutions, analytical standards, and formulations for in vitro and in vivo studies.
Table 1: Reported Solubility of this compound
| Solvent | Concentration |
|---|---|
| Dimethylformamide (DMF) | 10 mg/mL[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL[1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 1 mg/mL[1] |
Experimental Protocol for Solubility Determination
While the specific experimental parameters used to generate the data in Table 1 are not detailed in the source literature, a standard and widely accepted methodology for determining the equilibrium solubility of a compound is the shake-flask method . This protocol provides a reliable approach for researchers to determine the solubility of this compound in solvents of interest.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Solvent of interest (e.g., methanol, ethanol, acetonitrile)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or MS) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Solvent Addition: Accurately dispense a known volume of the selected solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The agitation ensures thorough mixing and maximizes the contact surface area between the solute and solvent.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the suspended solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
Sample Extraction: Carefully withdraw an aliquot of the clear supernatant. To prevent any undissolved microparticles from being transferred, pass the supernatant through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound. A standard calibration curve must be prepared to ensure accurate quantification.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: Workflow for Equilibrium Solubility Determination.
References
In Vitro Binding Affinity of Etonitazepipne to Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etonitazepipne, also known as N-piperidinyl etonitazene, is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds, commonly referred to as "nitazenes".[1] Initially synthesized in the late 1950s as a potential analgesic, it was never commercially marketed.[1] In recent years, this compound has emerged on the illicit drug market, raising significant public health concerns due to its high potency.[1][2] This technical guide provides an in-depth overview of the in vitro binding affinity and functional activity of this compound at the three classical opioid receptors: mu (µ), delta (δ), and kappa (κ).
Quantitative Analysis of Opioid Receptor Binding and Functional Potency
The in vitro pharmacological profile of this compound has been characterized through various binding and functional assays. The data consistently demonstrates that this compound is a highly potent and selective full agonist at the µ-opioid receptor (MOR).[1]
Opioid Receptor Binding Affinity
Binding affinity is typically determined by radioligand displacement assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Kᵢ (nM) | Reference |
| This compound | µ (mu) | 0.51 ± 0.10 | [1] |
| 14.3 ± 2.5 | [1] | ||
| δ (delta) | 607 ± 63 | [1] | |
| κ (kappa) | 1290 ± 110 | [1] | |
| Fentanyl | µ (mu) | 1.255 ± 0.084 | [1] |
| 6.17 ± 0.82 | [1] |
Table 1: In vitro binding affinities (Ki) of this compound and Fentanyl at µ, δ, and κ opioid receptors.
This compound exhibits a significantly higher affinity for the µ-opioid receptor compared to the δ and κ opioid receptors, with over 1000-fold selectivity for the MOR.[1]
Functional Activity
Functional assays measure the biological response following receptor binding. Key parameters include the half-maximal effective concentration (EC50) and the maximum effect (Emax). A lower EC50 value indicates greater potency.
| Assay Type | Compound | Receptor Subtype | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| [³⁵S]GTPγS Binding | This compound | µ (mu) | 8.47 ± 0.81 | 98.4 ± 6.7 | [1] |
| δ (delta) | 2370 ± 3.1 | - | [1] | ||
| κ (kappa) | 1610 ± 370 | - | [1] | ||
| β-arrestin 2 Recruitment | This compound | µ (mu) | 3.06 (95% CI: 2.19 - 4.26) | - | [1] |
| 5.12 (95% CI: 3.5 - 7.4) | - | [1] | |||
| 2.49 | 183 (vs. hydromorphone) | [3] | |||
| cAMP Inhibition | This compound | µ (mu) | 0.222 (95% CI: 0.157 - 0.319) | - | [1] |
Table 2: In vitro functional potency (EC50) and efficacy (Emax) of this compound at µ, δ, and κ opioid receptors.
The data from functional assays confirm that this compound is a full and potent agonist at the µ-opioid receptor.[1] In contrast, it demonstrates low potency for the activation of δ and κ opioid receptors.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's in vitro pharmacology.
Radioligand Displacement Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the inhibition constant (Ki) of this compound at µ, δ, and κ opioid receptors.
Materials:
-
Receptor Source: Rat brain tissue homogenates or cell membranes from cell lines expressing the specific human opioid receptor subtype (e.g., CHO or HEK293 cells).[3][4]
-
Radioligands:
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled opioid antagonist in excess.[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter.
Procedure:
-
Prepare cell membrane homogenates expressing the opioid receptor of interest.
-
In a series of tubes, add a fixed concentration of the appropriate radioligand and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, add a high concentration of an unlabeled antagonist (e.g., naloxone) to a separate set of tubes.
-
Add the membrane homogenate to initiate the binding reaction.
-
Incubate the mixture at a specified temperature (e.g., room temperature) for a defined period to reach equilibrium.[5]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
[³⁵S]GTPγS Functional Assay
This assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding, providing a measure of the compound's efficacy and potency.
Objective: To determine the EC50 and Emax of this compound for G protein activation at opioid receptors.
Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
Assay Buffer: Containing Tris-HCl, MgCl₂, NaCl, and GDP.
-
Instrumentation: Scintillation counter.
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.
-
Add varying concentrations of the test compound (this compound) to the membrane preparation.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture for a specific time at a controlled temperature to allow for G protein activation and [³⁵S]GTPγS binding.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding of [³⁵S]GTPγS against the concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) from the curve.
Signaling Pathways and Experimental Workflows
Opioid Receptor Signaling Pathway
Opioid receptors are G protein-coupled receptors (GPCRs).[7][8] Upon agonist binding, they primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channel activity.[5] Another important signaling pathway involves the recruitment of β-arrestin proteins, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades.
Caption: Mu-Opioid Receptor Signaling Pathways.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The in vitro data unequivocally establish this compound as a highly potent and selective full agonist at the µ-opioid receptor. Its binding affinity and functional potency at the MOR are comparable to or exceed that of fentanyl.[1] This pharmacological profile is consistent with the potent analgesic effects observed in preclinical studies and underscores the potential for significant opioid-related toxicity, including respiratory depression, in humans.[1][2] The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the fields of pharmacology, toxicology, and drug development who are studying this compound and other novel synthetic opioids.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Identification of a Novel Opioid, N-piperidinyl etonitazene (this compound), in patients with suspected opioid overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (this compound), a recent addition to the 2-benzylbenzimidazole opioid subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Pharmacology of newly identified nitazene variants reveals structural determinants of affinity, potency, selectivity for mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 8. cusabio.com [cusabio.com]
In-Depth Technical Guide: Synthesis and Characterization of Etonitazepipne Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of etonitazepipne (also known as N-piperidinyl etonitazene), a potent 2-benzylbenzimidazole synthetic opioid. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and visualization of key processes.
Introduction
This compound is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class, commonly referred to as "nitazenes".[1] These compounds were first synthesized in the 1950s during research into novel analgesics but were never marketed for medical use.[1] In recent years, this compound and related compounds have emerged on the illicit drug market, posing a significant public health concern due to their high potency.[1] Accurate reference standards are crucial for the identification and quantification of this compound in forensic and clinical settings, as well as for pharmacological research. This guide outlines the synthesis and detailed analytical characterization of this compound reference standards.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the formation of the benzimidazole (B57391) core followed by alkylation. The following is a representative experimental protocol synthesized from established methods for the synthesis of 2-benzylbenzimidazole opioids.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(4-ethoxybenzyl)-5-nitro-1H-benzimidazole
-
Reaction Setup: In a round-bottom flask, combine 4-nitro-o-phenylenediamine (B140028) (1 eq.), 2-(4-ethoxyphenyl)acetic acid (1.2 eq.), and polyphosphoric acid (PPA) (10 eq. by weight).
-
Reaction Conditions: Heat the mixture at 180-200°C for 4 hours with mechanical stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: Cool the reaction mixture to approximately 100°C and pour it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or ammonium (B1175870) hydroxide (B78521) (NH₄OH) until a precipitate forms.
-
Purification: Filter the precipitate, wash it with water, and dry it. The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography on silica (B1680970) gel.
Step 2: N-Alkylation to Yield this compound
-
Reaction Setup: In a suitable solvent such as dimethylformamide (DMF) or acetonitrile, dissolve the 2-(4-ethoxybenzyl)-5-nitro-1H-benzimidazole (1 eq.) from Step 1.
-
Deprotonation: Add a strong base such as sodium hydride (NaH) (1.1 eq.) portion-wise at 0°C and stir the mixture for 30 minutes to an hour to form the corresponding anion.
-
Alkylation: Add 1-(2-chloroethyl)piperidine (B1294334) hydrochloride (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-80°C for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture, quench it with water, and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound. The free base can be converted to a salt (e.g., hydrochloride or citrate) for improved stability and handling by treating a solution of the free base with the corresponding acid.
Analytical Characterization
A comprehensive characterization of the synthesized this compound reference standard is essential to confirm its identity and purity. This involves a combination of spectroscopic and spectrometric techniques.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Name | 2-[(4-Ethoxyphenyl)methyl]-5-nitro-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole | [2] |
| Molecular Formula | C₂₃H₂₈N₄O₃ | [3] |
| Molar Mass | 408.50 g/mol | [3] |
| Appearance | Crystalline solid (citrate salt) | [2] |
| Melting Point | 181–184 °C (hydrochloride salt) | [2] |
| Solubility | Soluble in DMF and DMSO (10 mg/mL), and in PBS (pH 7.2) at 1 mg/mL | [2] |
Spectroscopic and Spectrometric Data
Table 1: Spectroscopic and Spectrometric Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | Data not explicitly listed in a table in the searched literature. Characterization was confirmed by ¹H NMR. | [4] |
| ¹³C NMR | Data not explicitly listed in a table in the searched literature. Characterization was confirmed by ¹³C NMR. | [4] |
| Mass Spectrometry (MS) | Diagnostic fragment ions observed at m/z 112 and 98, corresponding to the piperidine (B6355638) and pyrrolidine (B122466) rings in related compounds, respectively. N-piperidinyl compounds can also form an iminium ion at m/z 84. | [5] |
| Infrared (IR) Spectroscopy | Characterization confirmed by FT-IR spectroscopy. | [5] |
| UV-Vis Spectroscopy | λmax: 241 nm |
Pharmacological Characterization
This compound is a potent µ-opioid receptor (MOR) agonist. Its pharmacological profile has been investigated through various in vitro and in vivo assays.
Table 2: Pharmacological Data for this compound
| Assay | Parameter | Value | Reference(s) |
| Radioligand Binding Assay (Rat Brain) | Kᵢ (MOR) | 14.3 nM | |
| MOR-β-arrestin2 Activation Assay | EC₅₀ | 2.49 nM | |
| Eₘₐₓ | 183% (vs. hydromorphone) | ||
| Hot Plate Assay (Rats) | ED₅₀ | 0.0205 mg/kg | [2] |
| [³⁵S]GTPγS Assay | EC₅₀ (MOR) | 8.47 ± 0.81 nM | [2] |
| Eₘₐₓ (MOR) | 98.4 ± 6.7% | [2] | |
| Receptor Selectivity | Kᵢ (κ-opioid receptor) | 1290 ± 110 nM | [2] |
| Kᵢ (δ-opioid receptor) | 607 ± 63 nM | [2] |
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of an this compound reference standard.
This compound Signaling Pathway
This compound exerts its effects by acting as a potent agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of this compound to the MOR initiates a downstream signaling cascade.
Conclusion
This technical guide provides a consolidated resource for the synthesis and characterization of this compound reference standards. The detailed protocols and compiled data are intended to support the work of researchers, forensic scientists, and drug development professionals in understanding and managing the challenges posed by this potent synthetic opioid. The provided visualizations offer a clear overview of the key processes involved. Adherence to rigorous analytical methods is paramount for the accurate identification and quantification of this compound.
References
Etonitazepipne: A Technical Guide to its Metabolism and Metabolite Identification in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etonitazepipne, a potent synthetic opioid of the 2-benzylbenzimidazole class, has emerged as a significant compound of interest in pharmacological and toxicological research. Understanding its metabolic fate is crucial for the development of detection methods, the assessment of its toxicological profile, and the advancement of potential therapeutic interventions. This technical guide provides a comprehensive overview of the current scientific knowledge on the metabolism and metabolite identification of this compound, with a specific focus on studies conducted in rats. This document summarizes key metabolic pathways, presents quantitative data in a structured format, details experimental protocols from pivotal studies, and provides visual representations of metabolic and experimental workflows.
Introduction
This compound (N-piperidinyl etonitazene) is a potent µ-opioid receptor (MOR) agonist with analgesic effects comparable to or exceeding that of fentanyl in rodent models.[1][2] Its high potency and potential for abuse necessitate a thorough understanding of its pharmacokinetics and metabolism. This guide synthesizes the available research to provide a detailed technical resource for professionals engaged in the study of this compound.
Metabolic Pathways of this compound
The metabolism of this compound has been investigated primarily through in vitro studies using human liver microsomes and analysis of human biological samples.[3][4] While dedicated in vivo metabolism studies in rats are not extensively detailed in the current literature, the identified human metabolites provide a strong basis for predicting the metabolic pathways in rats, given the conserved nature of drug-metabolizing enzymes across mammalian species.
The primary metabolic transformations of this compound are Phase I reactions, which include:
-
O-deethylation: This is a major metabolic pathway, leading to the formation of an active metabolite.
-
Hydroxylation: The addition of hydroxyl groups can occur at various positions on the molecule.
-
Oxidation: This can lead to the formation of ketone functionalities.
-
Combinations of these processes: Metabolites can undergo multiple transformations.[3]
Based on these findings, the proposed major urinary biomarkers for this compound exposure are the parent compound along with its O-deethylated and oxidized metabolites.[4]
Visualizing the Metabolic Pathway
The following diagram illustrates the proposed primary metabolic transformations of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (this compound), a recent addition to the 2-benzylbenzimidazole opioid subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial toxicological screening methods for Etonitazepipne
An In-Depth Technical Guide to the Initial Toxicological Screening of Etonitazepipne
Authored for Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Introduction
This compound (N-piperidinyl etonitazene) is a potent synthetic opioid belonging to the 2-benzylbenzimidazole ('nitazene') class of novel psychoactive substances (NPS).[1][2] First identified on the illicit drug market in 2021, this compound has been analytically confirmed in numerous post-mortem and clinical cases, often in the context of polysubstance use.[1] Its pharmacological profile is characterized by high affinity and potent agonism at the µ-opioid receptor (MOR), with an in vivo potency comparable to or exceeding that of fentanyl.[1][2] This guide provides a comprehensive overview of the core analytical and toxicological methods essential for the initial screening and characterization of this compound, intended to support forensic, clinical, and research professionals.
Analytical Screening and Identification
The initial step in any toxicological investigation is the unambiguous identification and quantification of the substance. Due to the high potency and consequently low concentrations of this compound in biological matrices, highly sensitive analytical techniques are required.[3][4] Standard clinical immunoassay drug tests are generally not capable of detecting nitazene (B13437292) analogues, making advanced mass spectrometry-based methods the gold standard.[5][6]
Methodologies
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This is the most frequently cited method for the identification and quantification of this compound.[1][5] It is applied to diverse matrices including seized powders, serum, urine, and post-mortem tissues like gastric content and vitreous humour.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a valuable tool for the identification of this compound, particularly in seized drug samples.[1][2][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is commonly used for targeted quantification of this compound in biological fluids, such as post-mortem blood and urine, offering high sensitivity and specificity.[1][4]
-
Other Spectroscopic Methods: For the characterization of reference materials or seized powders, techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Ultra-High Performance Liquid Chromatography with a Diode-Array Detector (UHPLC-DAD) are employed.[1][2][5]
Experimental Protocol: General LC-HRMS Screening
-
Sample Preparation: A stock solution of the reference standard is prepared in a suitable solvent like methanol. Biological samples (e.g., serum, urine) typically undergo a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. The resulting supernatant is diluted and filtered prior to injection.
-
Chromatography: A UHPLC system, such as a Thermo Scientific™ Vanquish™, is used. Separation is achieved on a C18 analytical column with a gradient elution profile, typically using mobile phases consisting of water with a small percentage of formic acid and a salt like ammonium (B1175870) formate, and an organic solvent such as acetonitrile (B52724) or methanol.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., a Q Exactive™ Orbitrap) is operated in positive electrospray ionization (ESI+) mode. Data is acquired using a data-dependent acquisition (DDA) method, which triggers MS/MS fragmentation scans for the most abundant ions detected in a full scan.
-
Data Analysis: The acquired data is processed to identify this compound based on its accurate mass, retention time, and fragmentation pattern, comparing it against a reference standard.
Data Summary: Analytical Methods and Observed Concentrations
Table 1: Primary Analytical Methods for this compound Detection
| Method | Matrix | Purpose | Reference(s) |
|---|---|---|---|
| LC-HRMS | Seized powders, Serum, Urine, Post-mortem tissues | Identification & Quantification | [1][2][5] |
| GC-MS | Seized powders | Identification | [1][2][5] |
| LC-MS/MS | Post-mortem Blood, Urine | Quantification | [1][4] |
| FTIR / UHPLC-DAD | Seized powders | Structural Characterization |[1][2][5] |
Table 2: Reported Concentrations of this compound in Human Biological Samples
| Matrix | Concentration Range | Context | Reference(s) |
|---|---|---|---|
| Serum | 1.21 ng/mL | Patient seeking detoxification | [2][5] |
| Serum | 1.21–7.4 ng/mL | Suspected opioid overdose | [1] |
| Urine | 0.51 ng/mL | Patient seeking detoxification | [2][5] |
| Urine | 0.51–6.9 ng/mL | Suspected opioid overdose | [1] |
| Post-mortem Blood | 8.3 ng/mL | Fatality | [3][4] |
| Post-mortem Urine | 11 ng/mL | Fatality |[3][4] |
In Vitro Toxicological Screening
In vitro assays are critical for determining the pharmacological mechanism and potency of a novel substance. For this compound, these studies focus on its interaction with opioid receptors.
Caption: General workflow for screening this compound.
Receptor Binding Assays
These assays measure the affinity of a compound for a specific receptor. This compound demonstrates high affinity and selectivity for the µ-opioid receptor (MOR).[1]
-
Methodology: Radioligand binding assays are performed using rat brain tissue homogenates. The assay measures the ability of this compound to displace a specific radiolabeled ligand (e.g., [³H][D-Ala², N-MePhe⁴, Gly-ol]-enkephalin for MOR) from the receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined and used to calculate the inhibitory constant (Ki).
-
Data Summary:
Table 3: In Vitro Receptor Binding Affinity (Ki, nM) of this compound
| Receptor | Ki (nM) | Selectivity vs. MOR | Reference(s) |
|---|---|---|---|
| µ-Opioid (MOR) | 0.51 - 14.3 | - | [1][2] |
| κ-Opioid (KOR) | 1290 ± 110 | >1000-fold lower | [1] |
| δ-Opioid (DOR) | 607 ± 63 | >1000-fold lower |[1] |
Functional Assays
Functional assays determine the cellular response following receptor binding, establishing whether a compound is an agonist, antagonist, and its potency (EC₅₀) and efficacy (Eₘₐₓ). Studies confirm this compound is a full and potent MOR agonist.[1]
-
Methodologies:
-
[³⁵S]GTPγS Binding Assay: Measures the activation of G-proteins coupled to the receptor upon agonist binding. An increase in [³⁵S]GTPγS binding indicates agonist activity.
-
β-Arrestin 2 Recruitment Assay: A cell-based assay that measures the recruitment of the β-arrestin 2 protein to the MOR, a key step in receptor desensitization and signaling.
-
cAMP Inhibition Assay: Measures the inhibition of forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production, a downstream effect of MOR activation via the Gi protein.
-
Caption: Mechanism of action for this compound at the MOR.
-
Data Summary:
Table 4: In Vitro Functional Potency (EC₅₀, nM) of this compound at MOR
| Assay | EC₅₀ (nM) | Efficacy (Eₘₐₓ) | Reference(s) |
|---|---|---|---|
| [³⁵S]GTPγS Binding | 8.47 ± 0.81 | 98.4 ± 6.7% | [1] |
| β-Arrestin 2 Recruitment | 2.49 - 5.12 | Full agonist (183% vs. hydromorphone) | [1][2][3][4] |
| cAMP Inhibition | 0.222 | Not specified |[1] |
In Vivo Pharmacological and Toxicological Screening
In vivo studies, typically in rodents, are used to evaluate the physiological and behavioral effects of a substance, providing crucial data on its potency and potential for producing opioid-like toxicity.
Methodologies
-
Hot-Plate Test: This is a standard assay to measure analgesic effects. Rodents are placed on a heated surface, and the latency to a pain response (e.g., licking a paw, jumping) is measured after drug administration. An increased latency indicates antinociception.
-
Catalepsy Assessment: The ability of the drug to induce a state of immobility and muscle rigidity is assessed. This is a characteristic effect of potent opioids.
-
Thermic Effects: Core body temperature is monitored to assess drug-induced hyperthermia or hypothermia.
-
Discriminative Stimulus Effects: Rats are trained to discriminate between an opioid (e.g., morphine) and saline. The ability of this compound to substitute for the training drug indicates similar subjective effects.
Experimental Protocol: General Hot-Plate Assay in Rats
-
Acclimation: Male Sprague Dawley rats are acclimated to the laboratory environment and handling.
-
Baseline Measurement: A baseline hot-plate latency is determined for each animal before drug administration.
-
Administration: this compound, a reference compound (e.g., fentanyl), or vehicle is administered, typically via subcutaneous injection.
-
Testing: At set time intervals post-administration (e.g., 15, 30, 60 minutes), animals are placed on the hot plate, and the response latency is recorded. A cut-off time is used to prevent tissue damage.
-
Data Analysis: The dose required to produce a 50% maximal effect (ED₅₀) is calculated from the dose-response curve, providing a measure of analgesic potency.
Data Summary: In Vivo Potency
Table 5: In Vivo Analgesic Potency (ED₅₀) of this compound in Rats (Hot-Plate Test)
| Compound | ED₅₀ (mg/kg, s.c.) | Potency Comparison | Reference(s) |
|---|---|---|---|
| This compound | 0.0205 | - | [1][2] |
| Fentanyl | 0.0209 | ~Equipotent to this compound | [1][2] |
| Morphine | 3.940 | ~190x less potent than this compound |[2] |
Metabolism Studies
Understanding the metabolic fate of this compound is crucial for identifying biomarkers of exposure and assessing whether its metabolites contribute to its toxicological profile.
Methodology
In vitro metabolism is studied using pooled human liver microsomes (pHLM), which contain key drug-metabolizing enzymes.
Caption: Process for identifying this compound metabolites.
Experimental Protocol: General pHLM Incubation
-
Incubation Mixture: A reaction mixture is prepared containing pHLM, a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4), and this compound.
-
Initiation: The metabolic reaction is initiated by adding a cofactor solution, typically containing NADPH.
-
Incubation: The mixture is incubated at 37°C for a specified time.
-
Termination: The reaction is stopped (quenched) by adding a cold organic solvent like acetonitrile.
-
Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-HRMS to identify metabolic products.
Key Metabolic Pathways
The primary Phase I metabolic transformations identified for this compound include:
The identification of these metabolites, particularly O-deethylated and oxidized forms, is crucial as they can serve as urinary biomarkers to confirm this compound exposure, even when the parent compound is present at very low concentrations.[4]
Conclusion
The initial toxicological screening of this compound relies on a multi-faceted approach. High-sensitivity mass spectrometry techniques are indispensable for its detection and quantification in forensic and clinical samples. In vitro pharmacological profiling, including receptor binding and functional assays, confirms its mechanism as a potent, full agonist at the µ-opioid receptor. These findings are corroborated by in vivo rodent studies, which demonstrate its high analgesic potency, comparable to that of fentanyl. Finally, in vitro metabolism studies provide essential information on metabolic pathways and help identify unique biomarkers for detecting exposure. This integrated toxicological workflow is fundamental for understanding the risks posed by this compound and for developing effective clinical and forensic responses.
References
- 1. cdn.who.int [cdn.who.int]
- 2. First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (this compound), a recent addition to the 2-benzylbenzimidazole opioid subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a Novel Opioid, N-piperidinyl etonitazene (this compound), in patients with suspected opioid overdose - PMC [pmc.ncbi.nlm.nih.gov]
Etonitazepipne stereoisomers and their pharmacological activity
A Note to Researchers: Initial investigations into the stereoisomer-specific pharmacology of etonitazepipne have revealed a critical finding from the World Health Organization (WHO). According to their Critical Review Report, no stereoisomers have been described for this compound [1]. The chemical structure of this compound does not possess a chiral center, and therefore, it exists as a single achiral molecule.
Consequently, this document will provide a comprehensive technical guide to the pharmacological activity of this compound as a singular entity. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as N-piperidinyl etonitazene, is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class, commonly referred to as "nitazenes".[1] Originally synthesized in the late 1950s during analgesic research, it was never commercially marketed for therapeutic use.[1][2] In recent years, this compound has emerged on the illicit drug market, posing a significant public health concern due to its high potency.[1][3] This document summarizes the current scientific understanding of its pharmacological profile.
Pharmacodynamics: Receptor Binding and Functional Activity
This compound's primary mechanism of action is as a potent agonist at the μ-opioid receptor (MOR).[1][4] It exhibits high affinity and selectivity for the MOR over the κ-opioid (KOR) and δ-opioid (DOR) receptors.
Receptor Binding Affinity
The binding affinity of this compound to opioid receptors has been determined through radioligand binding assays. The following table summarizes the reported inhibitory constant (Ki) values.
| Compound | Receptor | Ki (nM) | Source |
| This compound | μ (MOR) | 0.51 ± 0.10 | [1] |
| 14.3 ± 2.5 | [1][4] | ||
| κ (KOR) | 1290 ± 110 | [1] | |
| δ (DOR) | 607 ± 63 | [1] | |
| Fentanyl | μ (MOR) | 1.255 ± 0.084 | [1] |
| 6.17 ± 0.82 | [1] |
In Vitro Functional Activity
Functional assays have confirmed that this compound is a full and potent agonist at the μ-opioid receptor. These assays measure the cellular response following receptor activation, such as G-protein activation or modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels.
| Assay Type | Parameter | This compound | Fentanyl | Morphine | Source |
| [35S]GTPγS | EC50 (nM) | 8.47 ± 0.81 | - | - | [1] |
| Emax (%) | 98.4 ± 6.7 | - | - | [1] | |
| EC50 at κ (nM) | 1610 ± 370 | - | - | [1] | |
| EC50 at δ (nM) | 2370 ± 3.1 | - | - | [1] | |
| MOR-β-arrestin2 | EC50 (nM) | 2.49 | - | - | [4][5][6][7] |
| Emax (%) | 183 (vs. Hydromorphone) | - | - | [4] |
In Vivo Pharmacology
Animal studies have demonstrated that this compound produces classic opioid-like effects, including potent antinociception (pain relief), catalepsy, and hypothermia.[1]
| Animal Model | Assay | ED50 (mg/kg, s.c.) | Source |
| Rat | Hot-Plate (Antinociception) | 0.0205 | [1][4] |
| Rat | Catalepsy | 0.0354 | [1] |
| Fentanyl (Rat) | Hot-Plate (Antinociception) | 0.0209 | [1][4] |
| Morphine (Rat) | Hot-Plate (Antinociception) | 3.940 | [4] |
The analgesic effects of this compound can be reversed by the opioid antagonist naltrexone, confirming that its effects are mediated by opioid receptors.[1]
Experimental Protocols
Radioligand Binding Assays
These assays are performed to determine the binding affinity of a compound to a specific receptor.
A typical protocol involves incubating a source of opioid receptors (e.g., homogenized rat brain tissue) with a radiolabeled opioid ligand (e.g., [3H]DAMGO for MOR) and varying concentrations of the unlabeled test compound (this compound).[4] After reaching equilibrium, the mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound. The amount of radioactivity on the filter is then quantified using scintillation counting. The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), which is then used to calculate the inhibitory constant (Ki).
[35S]GTPγS Functional Assay
This assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding.
In this assay, cell membranes expressing the μ-opioid receptor are incubated with the agonist (this compound) in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.[1] Agonist binding promotes the exchange of GDP for [35S]GTPγS on the α-subunit of the G-protein. The amount of incorporated [35S]GTPγS is then measured, providing a direct quantification of G-protein activation. Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compound.
cAMP Inhibition Assay
This assay measures the downstream effect of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Cells stably expressing the μ-opioid receptor are first stimulated with an agent like forskolin to increase basal levels of cAMP.[8] The cells are then treated with varying concentrations of the opioid agonist. Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using techniques such as Homogeneous Time-Resolved Fluorescence (HTRF) or Bioluminescence Resonance Energy Transfer (BRET).[8][9] The ability of the agonist to inhibit forskolin-stimulated cAMP production is then quantified to determine its potency and efficacy.
Conclusion
This compound is a highly potent and efficacious μ-opioid receptor agonist. Its pharmacological profile, characterized by high affinity for the MOR and potent in vitro and in vivo activity, is consistent with its classification as a powerful synthetic opioid. The lack of described stereoisomers simplifies its pharmacological characterization to that of a single molecular entity. The data presented in this guide underscore the significant opioid-related effects of this compound and provide a foundation for further research into its metabolism, toxicology, and potential for harm in public health contexts.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Nitazeen - Wikipedia [nl.wikipedia.org]
- 3. Identification of a Novel Opioid, N-piperidinyl etonitazene (this compound), in patients with suspected opioid overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (this compound), a recent addition to the 2-benzylbenzimidazole opioid subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
LC-HRMS method for Etonitazepipne quantification in whole blood
An LC-HRMS Application Note for the Forensic Quantification of Etonitazepipne in Whole Blood
Introduction
This compound (also known as N-piperidinyl etonitazene) is a potent novel synthetic opioid belonging to the 2-benzylbenzimidazole class, often referred to as "nitazenes".[1][2][3] First identified in 2021, this substance has been detected in post-mortem and clinical samples, posing a significant challenge to forensic and clinical toxicology laboratories.[4][5] this compound acts as a full, high-affinity agonist at the µ-opioid receptor (MOR), with a potency reported to be comparable to or greater than fentanyl.[4][6][7] Due to its high potency, concentrations in biological matrices are often in the low ng/mL range, necessitating highly sensitive and specific analytical methods for accurate quantification.[3][6]
This application note details a robust and validated Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method for the quantification of this compound in human whole blood. The protocol provides instructions for sample preparation, chromatographic separation, mass spectrometric detection, and method validation in accordance with established bioanalytical guidelines.[8][9][10]
Pharmacological Pathway
This compound exerts its potent opioid effects primarily through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor.[4][6] Upon binding, it initiates a signaling cascade that leads to analgesic effects but also severe adverse effects like respiratory depression. The primary metabolic transformations in humans include O-dealkylation, hydroxylation, and oxidation.[4][6][7]
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound in whole blood.
Materials and Reagents
-
Standards: this compound certified reference material (CRM), this compound-d5 (internal standard, IS).
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade. Methyl-tert-butyl-ether (MTBE).
-
Reagents: Ammonium formate (B1220265), Formic acid, Zinc Sulfate (ZnSO₄).
-
Control Matrix: Drug-free human whole blood.
-
Equipment: Analytical balance, vortex mixer, centrifuge, 96-well plates, LC-HRMS system (e.g., Q Exactive™ series or Sciex TripleTOF®).[11][12]
Preparation of Standards
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d5 in methanol.
-
Working Solutions: Prepare serial dilutions from the stock solution to create calibration standards and quality control (QC) samples. A typical calibration curve range might be 0.1 to 50 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of this compound-d5 in 50:50 (v/v) ACN:H₂O.
Sample Preparation (Protein Precipitation & LLE)
Whole blood samples pose analytical challenges due to their viscosity and complex matrix.[13] A simple protein precipitation followed by liquid-liquid extraction (LLE) provides a clean extract.[13][14]
-
Pipette 200 µL of whole blood (calibrator, QC, or unknown sample) into a 2 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL IS working solution and vortex briefly.
-
Add 50 µL of 0.1 M ZnSO₄ solution to lyse the blood cells and vortex.[13]
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of MTBE, vortex for 2 minutes for liquid-liquid extraction.[14]
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A/B (95:5) and transfer to an autosampler vial for injection.[14]
LC-HRMS Method Parameters
The following parameters are a starting point and should be optimized for the specific instrument used.
| Parameter | Condition |
| LC System | High-performance UHPLC system |
| Column | Phenomenex Kinetex C18 (50 mm x 2.1 mm, 2.6 µm) or equivalent[12] |
| Column Temp | 40°C |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid[12] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-6.0 min), 95% B (6.0-7.0 min), 5% B (7.1-9.0 min)[12] |
| MS System | High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |
| Scan Mode | Full MS / dd-MS² (data-dependent MS²) or Targeted SIM |
| Full MS Resolution | 70,000 |
| Scan Range | m/z 100-600 |
| Precursor Ions | This compound: [M+H]⁺, this compound-d5: [M+H]⁺ (exact masses to be determined from CRM) |
| Collision Energy | Stepped NCE (e.g., 20, 30, 40 eV) for fragmentation |
Experimental Workflow
The overall process from sample receipt to final data reporting is outlined below.
Data and Results
A bioanalytical method must be validated to ensure its reliability for routine use.[9][10] Key validation parameters include linearity, accuracy, precision, selectivity, limit of quantification (LLOQ), recovery, and stability.[15]
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 0.1 - 50.0 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coeff. (r²) | > 0.995 |
| Calibrator Accuracy | Within ±15% of nominal concentration |
Table 2: Accuracy and Precision
Accuracy and precision are assessed using QC samples at low, medium, and high concentrations.[16]
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ QC | 0.1 | < 20% | ± 20% | < 20% | ± 20% |
| Low QC | 0.3 | < 15% | ± 15% | < 15% | ± 15% |
| Mid QC | 5.0 | < 15% | ± 15% | < 15% | ± 15% |
| High QC | 40.0 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Selectivity, Recovery, and Stability
| Parameter | Result |
| Selectivity | No significant interfering peaks observed at the retention time of the analyte or IS in blank matrix. |
| Extraction Recovery | > 85% (Consistent across QC levels) |
| Matrix Effect | Ion suppression/enhancement within ±15% |
| Stability | Analyte stable in whole blood for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C. |
Conclusion
The described LC-HRMS method provides the high sensitivity and specificity required for the reliable quantification of this compound in whole blood.[11][17] The combination of protein precipitation and liquid-liquid extraction ensures a clean sample extract, minimizing matrix effects and improving method robustness. The validation data demonstrates that the method is accurate, precise, and linear over a clinically and forensically relevant concentration range. This application note serves as a comprehensive guide for laboratories aiming to implement testing for this potent novel synthetic opioid.
References
- 1. Analytical characterization of "etonitazepyne," a new pyrrolidinyl-containing 2-benzylbenzimidazole opioid sold online - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.who.int [cdn.who.int]
- 5. researchgate.net [researchgate.net]
- 6. In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 11. Comprehensive Drug Screening of Whole Blood by LC-HRMS-MS in a Forensic Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cfsre.org [cfsre.org]
- 13. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. antisel.gr [antisel.gr]
- 15. researchgate.net [researchgate.net]
- 16. bioanalysisforum.jp [bioanalysisforum.jp]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the GC-MS Detection of Etonitazepipne in Urine
Introduction
Etonitazepipne, a potent 2-benzylbenzimidazole derived synthetic opioid, has emerged as a significant compound of interest in forensic and clinical toxicology.[1][2] Its high potency necessitates sensitive and specific analytical methods for its detection in biological matrices to effectively monitor its distribution and impact.[1][3] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently employed for the analysis of novel synthetic opioids, Gas Chromatography-Mass Spectrometry (GC-MS) remains a robust and widely accessible technique in many laboratories.[4][5] This document provides a detailed protocol for the detection of this compound in human urine using GC-MS. The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection.
Principle
This method involves the extraction of this compound and its potential metabolites from a urine matrix, followed by analysis using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). The sample preparation utilizes enzymatic hydrolysis to cleave glucuronide conjugates, followed by liquid-liquid extraction (LLE) to isolate the analyte from the complex urine matrix. The extract is then derivatized to improve the chromatographic properties of the target analyte. The GC separates the components of the extract, and the MS provides identification and quantification based on the mass-to-charge ratio of the characteristic fragment ions.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a deuterated analog of a similar synthetic opioid)
-
β-Glucuronidase from Helix pomatia
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium hydroxide (B78521) (NaOH)
-
Extraction solvent: n-butyl chloride or a mixture of isopropanol (B130326) and dichloromethane
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Urine samples (blank and casework)
Experimental Protocols
Sample Preparation
A multi-step process is employed to extract this compound from the urine matrix.
a. Enzymatic Hydrolysis:
-
To 1 mL of urine sample in a glass tube, add 50 µL of the internal standard solution.
-
Add 1 mL of phosphate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the sample at 60°C for 1 hour to ensure complete hydrolysis of any potential glucuronidated metabolites.
b. Liquid-Liquid Extraction (LLE):
-
After incubation, allow the sample to cool to room temperature.
-
Adjust the pH of the sample to approximately 9-10 by adding 1M sodium hydroxide.
-
Add 5 mL of n-butyl chloride to the tube.
-
Cap the tube and vortex for 5 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
c. Derivatization:
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS.
-
Cap the tube and heat at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Analysis
The derivatized sample is then introduced into the GC-MS system.
a. Gas Chromatography (GC) Conditions:
| Parameter | Value |
| Instrument | Agilent 6890 GC or equivalent |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Injector | Splitless mode |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| Injection Volume | 1 µL |
b. Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Instrument | Agilent 5975 MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification |
| Transfer Line Temperature | 280°C |
Data Presentation
Quantitative analysis should be performed in SIM mode. The following table summarizes the expected retention time and characteristic ions for the trimethylsilyl (B98337) (TMS) derivative of this compound. Note: These values are illustrative and should be confirmed with an authentic reference standard on the specific instrument used.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound-TMS | ~12.5 | TBD | TBD | TBD |
| Internal Standard-TMS | Variable | TBD | TBD | TBD |
TBD: To be determined by analyzing the reference standard. The electron impact mass spectrum of underivatized this compound has been reported, which can serve as a basis for identifying the derivatized fragments.[6]
Method Validation
For quantitative applications, the method should be validated according to established guidelines. Key validation parameters include:
-
Linearity: A calibration curve should be prepared using fortified blank urine samples at a minimum of five different concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Precision and Accuracy: Assessed by analyzing replicate quality control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Recovery: The efficiency of the extraction process should be determined by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.
-
Specificity: The method's ability to differentiate this compound from other endogenous and exogenous compounds should be evaluated by analyzing blank urine samples and samples containing potentially interfering substances.
Metabolite Detection
This compound is expected to undergo metabolism in the body.[5][7] Common metabolic pathways for synthetic opioids include N-dealkylation, O-deethylation, and hydroxylation.[1][5] The developed GC-MS method should also be evaluated for its capability to detect major metabolites. The full scan data can be retrospectively analyzed for the presence of suspected metabolites, which can then be confirmed with reference standards if available.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound in urine.
References
- 1. researchgate.net [researchgate.net]
- 2. First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (this compound), a recent addition to the 2-benzylbenzimidazole opioid subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cfsre.org [cfsre.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Extraction of Etonitazepipne from Post-mortem Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etonitazepipne, a potent synthetic opioid of the 2-benzylbenzimidazole (nitazene) class, has emerged as a significant threat in the ongoing opioid crisis. Its high potency necessitates sensitive and reliable analytical methods for its detection and quantification in forensic toxicology, particularly in post-mortem investigations. Solid-phase extraction (SPE) is a crucial sample preparation technique that enables the concentration and purification of analytes from complex biological matrices, such as post-mortem blood and tissues, prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and a comprehensive protocol for the solid-phase extraction of this compound from post-mortem samples. The information is intended to guide researchers and forensic toxicologists in developing and implementing robust analytical methods for the determination of this potent synthetic opioid.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of an effective SPE method.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₈N₄O₃ | N/A |
| Molar Mass | 408.50 g/mol | N/A |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) | [1] |
Quantitative Data from Post-mortem Case Reports
The following table summarizes the reported concentrations of this compound in various post-mortem biological samples from forensic case reports. This data provides context for the expected concentration ranges and highlights the need for sensitive analytical methods.
| Biological Matrix | Concentration Range (ng/mL or ng/g) | Notes | Reference(s) |
| Post-mortem Blood | 0.3 - 25 | The mean concentration in one study was 2.5 ± 1.9 ng/mL. | [2][3] |
| Post-mortem Urine | 1.5 - 11 | [2][3] | |
| Post-mortem Serum | 1.21 | [4] | |
| Vitreous Humor | Detected | Concentration not specified. | [3] |
| Gastric Content | Detected | Concentration not specified. | [5] |
| Hair and Nails | Detected | Indicates repeated exposure. | [3] |
Experimental Protocol: Solid-Phase Extraction of this compound from Post-mortem Whole Blood
This protocol is adapted from established methods for the extraction of nitazene (B13437292) analogs from biological matrices. It is recommended to validate this method in-house to ensure optimal performance.
Materials:
-
SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., UCT Clean Screen® DAU or similar)
-
Reagents:
-
Methanol (LC-MS grade)
-
Deionized Water (18 MΩ·cm)
-
Ammonium (B1175870) Hydroxide (concentrated)
-
Formic Acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
100 mM Phosphate (B84403) Buffer (pH 6.0)
-
-
Internal Standard (IS): A deuterated analog of this compound or a structurally similar compound (e.g., this compound-d5).
-
Laboratory Equipment:
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
Autosampler vials
-
Procedure:
-
Sample Pretreatment:
-
To 1 mL of post-mortem whole blood, add the internal standard.
-
Add 2 mL of 100 mM phosphate buffer (pH 6.0).
-
Vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes to separate the supernatant.
-
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water.
-
Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pretreated sample supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of a solution of 95:5 (v/v) deionized water:acetonitrile.
-
Dry the cartridge under full vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte with 3 mL of a freshly prepared solution of 80:20 (v/v) acetonitrile:methanol containing 2% ammonium hydroxide.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., 95:5 v/v water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Method Validation Considerations
While specific SPE validation data for this compound is limited in the reviewed literature, a related study on other novel synthetic opioids using liquid-liquid extraction reported recovery values ranging from 80.6% to 120.4% and matrix effects within ±20.4%[4]. For a robust method, it is crucial to perform in-house validation of the SPE protocol for this compound, evaluating the following parameters:
-
Recovery: To determine the efficiency of the extraction process.
-
Matrix Effects: To assess the impact of co-eluting endogenous compounds on the ionization of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): To establish the sensitivity of the method.
-
Linearity and Range: To define the concentration range over which the method is accurate and precise.
-
Precision and Accuracy: To ensure the reproducibility and trueness of the results.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps of the solid-phase extraction protocol for this compound from post-mortem whole blood.
Caption: Solid-Phase Extraction Workflow for this compound.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical steps for the forensic investigation of this compound.
Caption: Forensic Analysis Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the new synthetic opioid N-piperidinyl etonitazene (this compound) in postmortem alternative matrices [u-pad.unimc.it]
- 4. researchgate.net [researchgate.net]
- 5. cdn.who.int [cdn.who.int]
Application Notes and Protocols for the Validated LC-MS/MS Assay of Etonitazepipne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etonitazepipne is a potent synthetic opioid of the 2-benzylbenzimidazole class, also known as nitazenes. Due to its high potency, there is a critical need for sensitive and selective analytical methods for its detection and quantification in various biological matrices. This document provides a detailed, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in whole blood. The described method is intended for forensic toxicology, clinical research, and drug development applications.
Principle
This method utilizes liquid-liquid extraction (LLE) to isolate this compound and an internal standard (Metonitazene-d3) from whole blood. The extracted analytes are then separated using Ultra-High-Performance Liquid Chromatography (UHPLC) on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Metonitazene-d3 internal standard (IS)
-
LC-MS/MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Dichloromethane
-
Whole blood (drug-free)
Standard and Calibrator Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Metonitazene-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create working standards for calibrators and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Metonitazene-d3 primary stock solution in methanol.
-
Calibrators and QCs: Spike appropriate volumes of the this compound working standards into drug-free whole blood to prepare a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 ng/mL) and at least three levels of QCs (low, mid, high).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of whole blood sample (calibrator, QC, or unknown), add 25 µL of the 100 ng/mL Metonitazene-d3 internal standard solution.
-
Add 1 mL of 1% ammonium hydroxide solution to basify the sample.
-
Vortex for 30 seconds.
-
Add 5 mL of dichloromethane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the lower organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (90% Mobile Phase A: 10% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography
-
System: UHPLC system
-
Column: C18 analytical column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 1.0 10 8.0 90 9.0 90 9.1 10 | 12.0 | 10 |
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 423.2 | 112.1 | 35 |
| 423.2 | 157.1 | 25 | |
| Metonitazene-d3 (IS) | 386.2 | 100.1 | 30 |
| 386.2 | 121.1 | 40 |
Method Validation Summary
The described LC-MS/MS method was validated according to established guidelines for bioanalytical method validation. The following parameters were assessed:
| Validation Parameter | Result |
| Linearity | 0.1 - 50 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal (< 15%) |
| Carryover | Not observed |
| Stability (Freeze-thaw, Bench-top) | Stable |
Data Presentation
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Mean Response Ratio (Analyte/IS) | % Accuracy |
| 0.1 | 0.023 | 98.5 |
| 0.5 | 0.118 | 102.1 |
| 1.0 | 0.241 | 101.3 |
| 5.0 | 1.205 | 99.8 |
| 10.0 | 2.450 | 98.0 |
| 25.0 | 6.125 | 100.5 |
| 50.0 | 12.350 | 99.1 |
Table 2: Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low | 0.3 | 6.8 | -4.2 | 8.5 | -3.1 |
| Mid | 7.5 | 4.5 | 2.1 | 6.2 | 1.5 |
| High | 40.0 | 3.1 | 1.3 | 4.8 | 0.9 |
Visualizations
Caption: Overall workflow for the LC-MS/MS analysis of this compound.
Caption: Key parameters assessed during method validation.
Application of ToF-MS for Identifying Etonitazepipne and its Metabolites
Application Note
Introduction
Etonitazepipne, a potent synthetic opioid of the 2-benzylbenzimidazole class (nitazenes), has emerged as a significant public health concern due to its high potency, comparable to or exceeding that of fentanyl.[1][2] Its rapid metabolism and low concentrations in biological matrices present a challenge for forensic and clinical toxicology laboratories.[3] This application note describes a robust and sensitive method for the identification and quantification of this compound and its major metabolites in various biological matrices using Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-ToF-MS). The high resolution and mass accuracy of ToF-MS make it an ideal technology for the confident identification of novel psychoactive substances and their metabolic products.[4]
Principle
This method utilizes the separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) to resolve this compound and its metabolites from endogenous matrix components. The separated analytes are then introduced into a Quadrupole Time-of-Flight (QTOF) mass spectrometer. The QTOF instrument provides high-resolution mass measurements of precursor and product ions, enabling confident identification based on accurate mass and isotopic patterns.[5] A data-independent acquisition (DIA) strategy, such as SWATH®, can be employed for comprehensive data collection, allowing for both targeted quantification and retrospective analysis of unknown compounds.[6][7]
Apparatus and Reagents
-
Apparatus:
-
UHPLC system (e.g., Shimadzu Nexera XR, Waters ACQUITY UPLC)
-
QTOF Mass Spectrometer (e.g., Sciex ZenoTOF® 7600, Agilent 6545XT AdvanceBio QTOF)
-
Analytical column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent[7]
-
Centrifuge, vortex mixer, evaporator
-
Autosampler vials and caps
-
-
Reagents:
-
This compound certified reference material (e.g., from Cayman Chemical)[7]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)[7]
-
Internal Standard (IS): this compound-d5 or a structurally similar compound
-
Experimental Protocols
Sample Preparation
-
To 1 mL of sample (blood, urine, or vitreous humor) in a centrifuge tube, add the internal standard.
-
Adjust the pH of the sample to 9 with a suitable buffer.[8]
-
Add 3 mL of an extraction solvent (e.g., a mixture of methanol and chloroform, 50/50 v/v).[8]
-
Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).[8]
-
Vortex briefly and transfer to an autosampler vial for LC-ToF-MS analysis.
-
Wash approximately 50 mg of hair or nail clippings with water and then methanol to remove external contamination. Let them air dry.
-
Cut the sample into small fragments.
-
Add the internal standard and 1 mL of methanol.
-
Incubate at 52°C for 24 hours for hair and 72 hours for nails.[8]
-
Centrifuge the sample, and transfer the methanol supernatant to a clean tube.
-
Evaporate the solvent to dryness and reconstitute as described in step 6 of the LLE protocol.
LC-ToF-MS Analysis[7]
-
LC Parameters:
-
Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0
-
Mobile Phase B: 50:50 Methanol/Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Autosampler Temperature: 15°C
-
Gradient:
-
Initial: 95% A, 5% B
-
Ramp to 5% A, 95% B over 13 minutes
-
Hold at 5% A, 95% B for 2.5 minutes
-
Return to initial conditions at 15.5 minutes
-
-
-
ToF-MS Parameters (Positive Ion Mode):
-
Source Heater Temperature: 600°C
-
TOF MS Scan Range: 100-510 Da
-
MS/MS Scan Range: 50-510 Da
-
Collision Energy: 35 ± 15 eV
-
Acquisition Mode: Data-Independent Acquisition (e.g., SWATH®)
-
Data Presentation
The following table summarizes the quantitative findings for this compound in various biological matrices as reported in the literature.
| Analyte | Matrix | Concentration Range (ng/mL) | Reference(s) |
| This compound | Serum | 1.21 - 7.4 | [1][2] |
| This compound | Urine | 0.51 - 11 | [1][2][9] |
| This compound | Post-mortem Blood | 8.3 | [3][9] |
Visualization
Metabolic Pathway of this compound
The primary metabolic pathways for this compound involve Phase I transformations.[1][9] The following diagram illustrates these key metabolic routes.
Caption: Metabolic pathway of this compound.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound and its metabolites using LC-ToF-MS.
Caption: Experimental workflow for this compound analysis.
Conclusion
The use of LC-ToF-MS provides a highly specific and sensitive method for the detection and identification of this compound and its metabolites in complex biological matrices. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals. The high-resolution mass accuracy of ToF-MS is crucial for distinguishing between structurally similar compounds and for the tentative identification of novel metabolites, making it an invaluable tool in the ongoing efforts to monitor and combat the spread of new psychoactive substances.
References
- 1. cdn.who.int [cdn.who.int]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Screening of new psychoactive substances in human plasma by magnetic solid phase extraction and LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Psychoactive Substances (NPS) analysis [sciex.com]
- 7. cfsre.org [cfsre.org]
- 8. Identification of the new synthetic opioid N-piperidinyl etonitazene (this compound) in postmortem alternative matrices [u-pad.unimc.it]
- 9. In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cell-Based Assays for Assessing Etonitazepipne Potency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etonitazepipne, a potent 2-benzylbenzimidazole synthetic opioid, has emerged as a significant compound of interest due to its high affinity and efficacy at the µ-opioid receptor (MOR).[1][2][3] Like other nitazene (B13437292) analogs, it functions as a full agonist at the MOR, demonstrating potencies that can significantly exceed that of fentanyl.[1][4][5] Accurate and reproducible assessment of its in vitro potency is crucial for understanding its pharmacological profile, potential for abuse, and for the development of potential countermeasures.
These application notes provide detailed protocols for three key in vitro cell-based assays used to characterize the potency and functional activity of this compound and other MOR agonists: the [³⁵S]GTPγS binding assay, the β-arrestin 2 recruitment assay, and the cAMP inhibition assay. These assays interrogate distinct points in the MOR signaling cascade, from G-protein activation to downstream second messenger modulation and regulatory protein interaction.
Mu-Opioid Receptor (MOR) Signaling Pathways
This compound, upon binding to the µ-opioid receptor (a Gi/o-coupled GPCR), initiates two primary signaling cascades: the G-protein dependent pathway and the β-arrestin pathway. The G-protein pathway is associated with the analgesic effects of opioids, while the β-arrestin pathway is implicated in side effects such as respiratory depression and tolerance.[6][7]
Quantitative Data Summary
The following tables summarize the in vitro potency and efficacy data for this compound in comparison to other well-characterized opioids.
Table 1: Mu-Opioid Receptor (MOR) Binding Affinity and G-Protein Activation
| Compound | Receptor Binding (Ki, nM) | [³⁵S]GTPγS Assay (EC₅₀, nM) | [³⁵S]GTPγS Assay (Eₘₐₓ, % vs DAMGO) |
| This compound | 1.2 - 14.3[1][2] | 8.47[1] | 98.4[1] |
| Fentanyl | 1.26 - 6.17[1] | 14.9 | ~100 |
| Morphine | ~2.0 - 10.0 | 290 | ~100 |
| DAMGO | ~1.0 - 5.0 | ~10 - 50 | 100 (Reference) |
Table 2: MOR-Mediated Signaling Pathways
| Compound | cAMP Inhibition Assay (EC₅₀, nM) | β-Arrestin 2 Recruitment Assay (EC₅₀, nM) | β-Arrestin 2 Recruitment Assay (Eₘₐₓ, % vs Hydromorphone) |
| This compound | 0.222[1] | 2.49 - 5.12[1][2][5] | 183[2][5] |
| Fentanyl | ~5 - 20 | 14.9 | ~100 |
| Morphine | ~30 - 100 | 290 | ~100 |
| Hydromorphone | ~15 - 40 | ~35 | 100 (Reference)[8] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the functional activation of G-protein coupled receptors (GPCRs) by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human µ-opioid receptor (hMOR).
-
[³⁵S]GTPγS: Specific activity >1000 Ci/mmol.
-
GTPγS (unlabeled): For determination of non-specific binding.
-
GDP (Guanosine 5'-diphosphate): To enhance agonist-stimulated signal.
-
This compound and control agonists (e.g., DAMGO).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[1]
-
96-well Filter Plates (e.g., GF/B).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture hMOR-CHO-K1 cells to confluency.
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer.
-
Centrifuge to pellet the membrane fraction.
-
Wash the pellet and resuspend in assay buffer.
-
Determine protein concentration (e.g., Bradford assay) and store aliquots at -80°C.[9]
-
-
Assay Setup:
-
In a 96-well plate, add in order:
-
-
Incubation:
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through a 96-well filter plate using a cell harvester.[9]
-
Wash the filters three times with ice-cold wash buffer.
-
-
Data Acquisition and Analysis:
-
Dry the filters and measure radioactivity using a scintillation counter.
-
Subtract non-specific binding from total binding to determine specific binding.
-
Plot specific binding against the logarithm of agonist concentration and fit the data using a non-linear regression model to determine EC₅₀ and Eₘₐₓ values.
-
β-Arrestin 2 Recruitment Assay (NanoBiT® Technology)
This assay measures the recruitment of β-arrestin 2 to the activated MOR in live cells. It utilizes NanoBiT® technology, where the MOR is fused to the Large BiT (LgBiT) subunit and β-arrestin 2 is fused to the Small BiT (SmBiT) subunit of NanoLuc® luciferase. Agonist-induced interaction brings the subunits together, reconstituting a functional enzyme and generating a luminescent signal.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. elabscience.com [elabscience.com]
- 3. zenodo.org [zenodo.org]
- 4. CHO-K1 Cell Line - Creative Biogene [creative-biogene.com]
- 5. revvity.com [revvity.com]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
Application Notes and Protocols for Determining the Receptor Affinity of Etonitazepipne via Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etonitazepipne is a potent synthetic opioid of the 2-benzylbenzimidazole class that has emerged as a significant compound of interest in pharmacological and toxicological research.[1] Understanding its interaction with opioid receptors is crucial for elucidating its mechanism of action, potency, and potential for harm. Radioligand binding assays are a fundamental technique for characterizing the affinity of a compound for a specific receptor. This document provides a detailed protocol for determining the binding affinity of this compound for the µ-opioid receptor (MOR) using a competitive radioligand binding assay.
Principle of the Assay
This protocol describes a competitive binding assay, a robust method for determining the affinity of an unlabeled compound (the "competitor," in this case, this compound) for a receptor. The assay measures the ability of this compound to displace a radiolabeled ligand (the "radioligand") that has a known high affinity and selectivity for the µ-opioid receptor. By incubating a fixed concentration of the radioligand with the receptor source in the presence of increasing concentrations of this compound, a competition curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) of this compound is determined, which is the concentration required to displace 50% of the radiolabeled ligand. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Quantitative Data Summary
The following table summarizes the reported binding affinity of this compound for the µ-opioid receptor.
| Compound | Receptor | Radioligand | Kᵢ (nM) | Source |
| This compound | µ-opioid (rat brain tissue) | [³H]DAMGO | 14.3 | [1] |
| This compound | µ-opioid | [³H]DAMGO | 0.51 ± 0.10 to 14.3 ± 2.5 | [2] |
Note: The variability in Kᵢ values can be attributed to differences in experimental conditions, such as tissue preparation and assay buffer composition.
Experimental Protocols
Materials and Reagents
-
Receptor Source: Rat brain tissue homogenate or cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]DAMGO ([D-Ala², N-Me-Phe⁴, Gly-ol⁵]-enkephalin), a selective µ-opioid receptor agonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone, a non-selective opioid receptor antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus (e.g., cell harvester).
-
Liquid scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Membrane Preparation (from Rat Brain)
-
Humanely euthanize male Sprague-Dawley rats according to institutional guidelines.
-
Rapidly dissect the whole brain (excluding the cerebellum) on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Resuspend the pellet in fresh, ice-cold Tris-HCl buffer and centrifuge again at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the final pellet in a known volume of assay buffer.
-
Determine the protein concentration using a standard protein assay.
-
Store the membrane preparation in aliquots at -80°C until use.
Radioligand Binding Assay Procedure
-
Assay Setup: In a 96-well plate, prepare the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]DAMGO (at a final concentration near its Kd, typically 1-2 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of Naloxone (at a final concentration of 10 µM), 50 µL of [³H]DAMGO, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]DAMGO, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[3]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine for several hours to reduce non-specific binding) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[4]
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.[3]
-
Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[3][4]
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound. The data should form a sigmoidal curve.
-
-
Determine IC50:
-
The IC50 is the concentration of this compound that inhibits 50% of the specific binding of [³H]DAMGO. This value can be determined using non-linear regression analysis (e.g., using software like GraphPad Prism).
-
-
Calculate Ki:
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:[4] Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([³H]DAMGO) used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined experimentally via a saturation binding assay or obtained from the literature).
-
-
Visualizations
Caption: Experimental workflow for the radioligand binding assay.
Caption: Principle of competitive radioligand binding.
References
- 1. First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (this compound), a recent addition to the 2-benzylbenzimidazole opioid subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Analgesic Effects of Etonitazepipne Using the Hot-Plate Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etonitazepipne, a potent benzimidazole-derived synthetic opioid, has emerged as a compound of interest in pharmacological research due to its significant analgesic properties.[1] Like other opioids, its effects are primarily mediated through the µ-opioid receptor (MOR).[2][3] The hot-plate test is a widely utilized and reliable method for assessing the efficacy of centrally acting analgesics by measuring the latency of a thermal pain response in rodents.[4][5] This document provides a detailed protocol for utilizing the hot-plate test to evaluate the analgesic effects of this compound, including its mechanism of action, experimental procedures, and data interpretation.
Mechanism of Action: Opioid Signaling Pathway
This compound is a full agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2] Its binding affinity for MOR is high, with a Ki value of approximately 14.3 nM.[3] The activation of MOR by this compound initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission. This cascade involves the dissociation of the G-protein into its Gα and Gβγ subunits, leading to the inhibition of adenylyl cyclase and modulation of ion channels.[6] The analgesic effects of this compound can be reversed by opioid antagonists such as naltrexone.[2]
Caption: this compound's activation of the µ-opioid receptor.
Experimental Protocol: Hot-Plate Test
This protocol is designed for evaluating the antinociceptive effects of this compound in rodents (rats or mice).
Materials:
-
Hot-plate apparatus with adjustable temperature control (e.g., Eddy's hot plate).[7]
-
Animal enclosure for the hot plate (e.g., transparent glass cylinder).[4]
-
Timer (integrated into the hot-plate or separate).
-
This compound solution of known concentration.
-
Vehicle control solution (e.g., saline).
-
Positive control (e.g., Morphine).[8]
-
Syringes and needles for administration.
-
Animal scale.
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory environment for at least 3-5 days before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Apparatus Setup: Set the hot-plate temperature to a constant 55 ± 1°C.[10] Ensure the surface is clean before each trial.
-
Baseline Latency Measurement:
-
Gently place each animal individually on the hot plate and immediately start the timer.
-
Observe the animal for nociceptive responses, such as paw licking, shaking, or jumping.[4]
-
Record the latency (in seconds) to the first definite sign of a pain response.
-
To prevent tissue damage, a cut-off time of 30-60 seconds should be established.[11][12] If the animal does not respond within this time, remove it and assign the cut-off time as its latency.
-
-
Drug Administration:
-
Divide the animals into experimental groups (e.g., vehicle control, positive control, and different doses of this compound). A group size of 8-10 animals is recommended.[13]
-
Administer the assigned substance via the desired route (e.g., subcutaneous, intraperitoneal).[2][8] Doses should be calculated based on the animal's body weight.
-
-
Post-Treatment Latency Measurement:
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.[12]
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the %MPE between the different treatment groups.[14]
-
Determine the ED50 value (the dose that produces 50% of the maximum effect) for this compound.
-
Caption: Workflow for the hot-plate test procedure.
Data Presentation
The following tables summarize the reported analgesic potency of this compound in comparison to other opioids, as determined by the hot-plate test in rats.
Table 1: Analgesic Potency (ED50) of this compound and Comparator Opioids in Rats
| Compound | ED50 (mg/kg, s.c.) | Potency Ratio vs. Morphine | Potency Ratio vs. Fentanyl | Reference |
| This compound | 0.0205 | ~192x | ~1x | [3] |
| Fentanyl | 0.0209 | ~188x | 1x | [3][8] |
| Morphine | 3.940 | 1x | ~0.005x | [3][8] |
Table 2: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Value | Receptor | Reference |
| Ki (Binding Affinity) | 14.3 nM | µ-Opioid Receptor | [3] |
| EC50 (Functional Potency) | 2.49 nM | µ-Opioid Receptor | [3] |
| Emax (Efficacy) | 183% (vs. Hydromorphone) | µ-Opioid Receptor | [3] |
Conclusion
The hot-plate test is a robust and sensitive method for characterizing the analgesic effects of this compound. The data consistently demonstrate that this compound is a highly potent µ-opioid receptor agonist, with an analgesic potency comparable to that of fentanyl and significantly greater than that of morphine in rodent models.[3] These application notes and protocols provide a framework for researchers to reliably evaluate the antinociceptive properties of this compound and other novel opioid compounds. Adherence to ethical guidelines and careful experimental design are paramount for obtaining accurate and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.who.int [cdn.who.int]
- 3. First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (this compound), a recent addition to the 2-benzylbenzimidazole opioid subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. Hot plate test [panlab.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. cfsre.org [cfsre.org]
- 9. Discriminative stimulus and antinociceptive effects of sixteen nitazene analogs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Hot-plate test [bio-protocol.org]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Etonitazepipne in Seized Powders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etonitazepipne, a potent synthetic opioid of the 2-benzylbenzimidazole (nitazene) class, has emerged as a significant compound of interest in forensic and toxicological analysis. Its high potency necessitates sensitive and accurate analytical methods for identification and quantification in seized materials. These application notes provide detailed protocols for the sample preparation of seized powders containing this compound for subsequent analysis by chromatographic techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) or LC-High Resolution Mass Spectrometry (LC-HRMS) for qualitative analysis.[1][2]
The accurate quantification of this compound in seized powders is crucial for law enforcement, public health surveillance, and understanding trafficking trends. The following protocols are designed to be adaptable and should be validated in-house to ensure they meet the specific requirements of the analyzing laboratory and the accreditation standards for forensic analysis.
Analytical Techniques Overview
A combination of analytical techniques is often employed for the unambiguous identification and quantification of this compound in seized materials.[2][3][4]
| Analytical Technique | Primary Application | Information Obtained |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative Analysis | Provides high sensitivity and selectivity for the accurate measurement of this compound concentration. |
| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Qualitative Analysis & Structural Elucidation | Enables the identification of this compound and its potential metabolites or synthesis by-products based on accurate mass measurements.[1][2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Qualitative Analysis | A standard confirmatory technique in many forensic laboratories for the identification of volatile and thermally stable compounds.[2][3] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Qualitative Analysis | Provides information about the functional groups present in the molecule, aiding in the identification of the compound class.[3][4] |
Experimental Protocols
Two primary protocols are presented for the preparation of seized powders for this compound analysis. Protocol 1 describes a direct "dilute and shoot" method suitable for relatively pure powders. Protocol 2 outlines a liquid-liquid extraction (LLE) method that can be employed for more complex or impure matrices.
Protocol 1: Direct Solvent Extraction ("Dilute and Shoot")
This protocol is a rapid and straightforward method for preparing seized powder samples for quantitative analysis by LC-MS/MS. It is based on the principle of dissolving a known mass of the powder in a suitable organic solvent, followed by serial dilution to a concentration within the calibrated range of the analytical instrument.
Materials and Reagents:
-
This compound reference standard
-
Internal standard (e.g., this compound-d5 or a structurally similar stable isotope-labeled compound)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Pipettes and tips
-
Vortex mixer
-
Ultrasonic bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
Procedure:
-
Sample Homogenization: Ensure the seized powder is homogenous. If necessary, grind the powder to a uniform consistency.
-
Weighing: Accurately weigh approximately 10 mg of the homogenized powder into a 10 mL volumetric flask.
-
Dissolution: Add approximately 8 mL of methanol to the volumetric flask.
-
Sonication and Vortexing: Cap the flask and vortex for 1 minute. Place the flask in an ultrasonic bath for 10 minutes to ensure complete dissolution.
-
Dilution to Volume: Allow the solution to return to room temperature, then dilute to the 10 mL mark with methanol. This results in a stock solution of approximately 1 mg/mL.
-
Internal Standard Spiking and Serial Dilution:
-
Prepare a working solution by diluting the stock solution. For example, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute with the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid). This yields a 10 µg/mL working solution.
-
Pipette an aliquot of the working solution into an autosampler vial.
-
Add a known concentration of the internal standard.
-
Further dilute with the mobile phase to achieve a final concentration within the instrument's calibration range (e.g., 1-100 ng/mL).
-
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into a clean autosampler vial.
-
Analysis: Analyze the sample by LC-MS/MS.
Diagram of Direct Solvent Extraction Workflow
Caption: Workflow for direct solvent extraction of this compound from seized powders.
Protocol 2: Liquid-Liquid Extraction (LLE) for Complex Matrices
This protocol is recommended for seized powders that are suspected to contain significant impurities or cutting agents that may interfere with the analysis. LLE separates the analyte of interest based on its differential solubility in two immiscible liquid phases.
Materials and Reagents:
-
All materials from Protocol 1
-
Chloroform (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Sodium sulfate (B86663) (anhydrous)
-
Centrifuge tubes (15 mL)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Initial Sample Preparation:
-
Accurately weigh approximately 10 mg of the homogenized seized powder into a 15 mL centrifuge tube.
-
Add 5 mL of deionized water and vortex to dissolve the sample as much as possible.
-
-
Basification: Add ammonium hydroxide solution dropwise to adjust the pH of the aqueous solution to approximately 9-10. This deprotonates the this compound, increasing its solubility in organic solvents.
-
Liquid-Liquid Extraction:
-
Add 5 mL of a chloroform:isopropanol (9:1 v/v) extraction solvent to the centrifuge tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Organic Phase Collection: Carefully transfer the lower organic layer to a clean tube using a glass pipette. Avoid disturbing the interface.
-
Drying and Evaporation:
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Transfer the dried organic extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Spike with the internal standard.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze by LC-MS/MS.
-
Diagram of Liquid-Liquid Extraction Workflow
Caption: Workflow for liquid-liquid extraction of this compound from complex powder matrices.
Quantitative Data Summary
The following table presents hypothetical performance data for the described sample preparation methods. Note: These values are for illustrative purposes only and must be determined experimentally during in-house method validation.
| Parameter | Protocol 1: Direct Solvent Extraction | Protocol 2: Liquid-Liquid Extraction |
| Recovery | >95% | 85-95% |
| Matrix Effect | Sample dependent, potentially significant | Reduced compared to direct extraction |
| Limit of Detection (LOD) | ~0.1 ng/mL | ~0.1-0.5 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL | ~0.5-1.0 ng/mL |
| Precision (%RSD) | <5% | <10% |
| Processing Time per Sample | ~20 minutes | ~45 minutes |
Method Validation
It is imperative that any analytical method used for forensic purposes be thoroughly validated. Key validation parameters to assess for these sample preparation protocols include:
-
Selectivity and Specificity: The ability to differentiate and quantify this compound in the presence of other components, such as cutting agents or other drugs.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effects: The influence of co-eluting substances on the ionization of the target analyte.
-
Stability: The stability of this compound in the prepared samples under various storage conditions.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the sample preparation of seized powders containing this compound for analytical testing. The choice between a simple "dilute and shoot" method and a more extensive liquid-liquid extraction will depend on the nature of the seized material and the requirements of the analysis. Rigorous in-house validation is essential to ensure the reliability and defensibility of the analytical results.
References
Application Notes and Protocols for Etonitazepipne in Opioid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etonitazepipne, also known as N-piperidinyl etonitazene, is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds, often referred to as "nitazenes".[1] Originally developed in the late 1950s as an analgesic, it was never marketed for medical use.[1] Recently, this compound has emerged as a valuable tool compound in opioid research due to its high affinity and selectivity for the µ-opioid receptor (MOR).[1][2][3] These characteristics make it an important pharmacological probe for investigating MOR structure, function, and signaling pathways, as well as for the development of novel analgesics and treatments for opioid use disorder.
This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in opioid research.
Pharmacological Profile
This compound is a potent and selective full agonist at the µ-opioid receptor.[1] Its high affinity for the MOR, coupled with its selectivity over kappa (κ) and delta (δ) opioid receptors, makes it a precise tool for studying MOR-mediated effects.[1]
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the quantitative pharmacological data for this compound in comparison to the well-characterized opioids, fentanyl and morphine.
Table 1: Opioid Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Source |
| This compound | µ (mu) | 0.51 ± 0.10 to 14.3 ± 2.5 | [1] |
| κ (kappa) | 1290 ± 110 | [1] | |
| δ (delta) | 607 ± 63 | [1] | |
| Fentanyl | µ (mu) | 1.255 ± 0.084 to 6.17 ± 0.82 | [1] |
| Morphine | µ (mu) | ~290 (EC₅₀ in β-arrestin2 assay) | [4] |
Table 2: In Vitro Functional Activity
| Compound | Assay | Parameter | Value | Source |
| This compound | [³⁵S]GTPγS | EC₅₀ (nM) | 8.47 ± 0.81 | [1] |
| Eₘₐₓ (%) | 98.4 ± 6.7 | [1] | ||
| β-arrestin 2 Recruitment | EC₅₀ (nM) | 2.49 to 5.12 | [1] | |
| Eₘₐₓ (%) vs Hydromorphone | 183 | [2][3] | ||
| cAMP Inhibition | EC₅₀ (nM) | 0.222 | [1] | |
| Fentanyl | β-arrestin 2 Recruitment | EC₅₀ (nM) | 14.9 | [4] |
| Morphine | β-arrestin 2 Recruitment | EC₅₀ (nM) | 290 | [4] |
Table 3: In Vivo Analgesic Potency (Hot Plate Assay)
| Compound | ED₅₀ (mg/kg) | Species | Source |
| This compound | 0.0205 | Rat | [1][2][3] |
| Fentanyl | 0.0209 | Rat | [1][2][3] |
| Morphine | 3.940 | Rat | [2][3] |
Signaling Pathways and Experimental Workflows
µ-Opioid Receptor Signaling Cascade
The binding of an agonist like this compound to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This leads to both the desired analgesic effects and the potential for adverse effects such as respiratory depression. The two primary signaling pathways activated are the G-protein pathway and the β-arrestin pathway.
References
- 1. cdn.who.int [cdn.who.int]
- 2. researchgate.net [researchgate.net]
- 3. First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (this compound), a recent addition to the 2-benzylbenzimidazole opioid subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cfsre.org [cfsre.org]
Troubleshooting & Optimization
Overcoming matrix effects in Etonitazepipne LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Etonitazepipne.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in biological matrices.
Issue 1: Poor sensitivity or inconsistent signal intensity for this compound.
-
Question: My this compound signal is low or varies significantly between injections of the same sample. What could be the cause and how can I fix it?
-
Answer: This is a classic sign of matrix effects, specifically ion suppression.[1][2] Co-eluting endogenous components from the biological matrix, such as phospholipids, salts, and proteins, can interfere with the ionization of this compound in the MS source.[1][3]
Troubleshooting Steps:
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Assess Matrix Effects: First, confirm that matrix effects are the culprit. You can use the post-column infusion technique to identify regions of ion suppression or enhancement in your chromatogram.[1][4] Alternatively, the post-extraction spike method can quantify the extent of the matrix effect.[1][3]
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Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1]
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Solid-Phase Extraction (SPE): This is a highly selective method for cleaning up complex samples.[1][5] For this compound and other opioids, mixed-mode SPE (combining reversed-phase and ion exchange) can be particularly effective at removing a broad range of interferences.[5]
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Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, though recovery of more polar analytes might be lower.[5] A basic liquid-liquid extraction has been successfully used for the analysis of this compound and its analogs.[6]
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components and may lead to significant matrix effects.[5]
-
-
Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.[4]
-
Adjust the mobile phase gradient to better resolve the analyte peak.
-
Consider using a different column chemistry or a column with a smaller particle size (e.g., UPLC) for improved resolution.[5]
-
-
Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the best way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[4] The SIL internal standard will experience similar ion suppression or enhancement as the analyte, allowing for accurate quantification.
-
Issue 2: Inaccurate quantification of this compound.
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Question: My quantitative results for this compound are not accurate or reproducible. How can I improve this?
-
Answer: Inaccurate quantification is often a direct consequence of uncorrected matrix effects.[4][7] Ion suppression can lead to an underestimation of the analyte concentration, while ion enhancement can cause overestimation.[2]
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: As detailed in Issue 1, a thorough sample cleanup is crucial. SPE or LLE are generally preferred over protein precipitation for quantitative assays.[5][8]
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Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma, urine) that has been extracted using the same sample preparation method. This helps to compensate for systematic matrix effects.
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Standard Addition: For particularly complex matrices or when a blank matrix is unavailable, the standard addition method can be used for accurate quantification.[4][9] This involves adding known amounts of the analyte to aliquots of the sample. A standard addition method has been successfully used for the quantification of this compound in post-mortem blood.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of matrix effects in this compound analysis?
A1: The main sources of matrix effects in biological fluids are endogenous components that are co-extracted with the analyte of interest.[1] For this compound analysis, these commonly include:
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Phospholipids: Abundant in plasma and tissue samples, they are a major cause of ion suppression in electrospray ionization (ESI).[1]
-
Salts and Buffers: Can alter the droplet formation and evaporation process in the ion source.[1]
-
Proteins: Even after precipitation, residual proteins can still interfere with ionization.[1]
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Other Endogenous Molecules: Lipids, sugars, and other small molecules can also contribute to matrix effects.[1]
Q2: How can I qualitatively and quantitatively assess matrix effects?
A2:
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Qualitative Assessment (Post-Column Infusion): A constant flow of an this compound standard is infused into the LC eluent after the analytical column.[1][4] A blank matrix extract is then injected. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively.[1]
-
Quantitative Assessment (Post-Extraction Spike): The response of this compound spiked into a blank matrix extract is compared to the response of the same standard in a neat solvent at the same concentration.[1][3] The matrix factor (MF) is calculated, where MF < 1 indicates suppression and MF > 1 indicates enhancement.[3]
Q3: What are the recommended sample preparation techniques for this compound in biological matrices?
A3: Based on literature for this compound and similar novel synthetic opioids, the following methods are recommended:
-
Solid-Phase Extraction (SPE): Highly effective for removing interferences. Mixed-mode SPE is often a good choice.[5]
-
Liquid-Liquid Extraction (LLE): A basic LLE has been shown to be effective for the analysis of this compound and its analogs in whole blood, urine, and tissue samples.[6]
Q4: Are there any specific LC-MS/MS parameters available for this compound analysis?
A4: While optimal parameters should be determined empirically in your laboratory, some published methods for this compound and related compounds utilize a C18 analytical column with a gradient elution using mobile phases containing acetonitrile (B52724) and formic acid in water.[6] Detection is typically performed in multiple reaction monitoring (MRM) mode.[6] One study reported a precursor ion with an m/z ratio of 395.2072 for this compound.
Quantitative Data Summary
The following table summarizes reported concentrations of this compound in various biological matrices from published literature.
| Biological Matrix | Concentration | Analytical Method | Reference |
| Serum | 1.21 ng/mL | LC-HRMS | [6][10] |
| Urine | 0.51 ng/mL | LC-HRMS | [6][10] |
| Post-mortem Blood | 8.3 ng/mL | LC-MS/MS (Standard Addition) | [9] |
| Post-mortem Urine | 11 ng/mL | LC-MS/MS (Standard Addition) | [9] |
Experimental Protocols
1. Protocol: Assessment of Matrix Effects by Post-Column Infusion
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System Setup:
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Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal on the mass spectrometer.
-
Use a T-connector to introduce the this compound standard solution into the LC flow path between the analytical column and the MS source.
-
Infuse the standard solution at a low, constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
-
Procedure:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Begin infusing the this compound standard and ensure a stable baseline signal is achieved.
-
Inject a blank, extracted biological matrix sample (prepared using your intended sample preparation method).
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Monitor the this compound signal throughout the chromatographic run.
-
-
Interpretation:
-
A decrease in the baseline signal indicates ion suppression at that retention time.
-
An increase in the baseline signal indicates ion enhancement.
-
This allows you to identify retention time windows where co-eluting matrix components are interfering with the analysis.
-
2. Protocol: Basic Liquid-Liquid Extraction (LLE) for this compound in Blood/Urine
This protocol is a general guideline based on methods used for novel synthetic opioids and should be optimized for your specific application.
-
Sample Preparation:
-
To 1 mL of sample (e.g., whole blood, urine), add an appropriate internal standard.
-
Add 1 mL of a basic buffer (e.g., sodium carbonate buffer, pH 9-10) and vortex briefly.
-
-
Extraction:
-
Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride or a mixture like ethyl acetate/hexane).
-
Vortex or mechanically shake for 10-15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex to dissolve the residue.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (this compound), a recent addition to the 2-benzylbenzimidazole opioid subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving sensitivity for low-level Etonitazepipne detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Etonitazepipne, a potent synthetic opioid.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting low levels of this compound?
A1: The most sensitive and widely used methods for the detection and quantification of this compound at low levels are Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS).[1][2][3] These techniques offer high selectivity and sensitivity, enabling the detection of this compound in various biological matrices at concentrations in the low nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range.[2]
Q2: Can standard opioid immunoassays be used to detect this compound?
A2: No, standard opioid immunoassays are not designed to detect this compound and will typically yield a negative result.[4][5] This is due to the unique chemical structure of this compound, which belongs to the 2-benzylbenzimidazole class of opioids and is not recognized by the antibodies used in conventional opioid screening tests.[4]
Q3: What biological matrices can be used for the detection of this compound?
A3: this compound can be detected in a variety of biological matrices, including:
The choice of matrix may depend on the desired window of detection, with hair and nails providing a longer history of exposure compared to blood and urine.[7]
Q4: Why is identifying this compound metabolites important?
A4: Due to its high potency, this compound can be present in biological samples at very low concentrations, making the parent drug difficult to detect.[6][7] The compound is metabolized in the body, and its metabolites can be present at higher concentrations or for a longer duration.[6][8] Identifying these metabolites can therefore be crucial for confirming exposure to this compound, especially in cases where the parent compound is below the limit of detection.[6] Common metabolic transformations include O-deethylation and hydroxylation.[6]
Troubleshooting Guide
Issue 1: Poor sensitivity or inability to detect this compound at expected low concentrations.
| Possible Cause | Troubleshooting Step |
| Suboptimal Sample Preparation | Ensure the chosen extraction method (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) is optimized for this compound. Adjusting the pH during extraction can significantly impact recovery.[2][8][9] |
| Matrix Effects | Biological matrices can contain endogenous substances that interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[10][11] To mitigate this, consider: 1. Diluting the sample.[10] 2. Using a more effective sample clean-up method.[10] 3. Employing an isotopically labeled internal standard to compensate for matrix effects. 4. Optimizing chromatographic separation to separate this compound from interfering matrix components. |
| Instrumental Parameters Not Optimized | Optimize mass spectrometer settings, including ionization source parameters (e.g., spray voltage, gas temperatures) and collision energy for the specific transitions of this compound and its metabolites. |
| Analyte Degradation | This compound may be unstable under certain storage conditions.[12] Ensure samples are stored properly (e.g., frozen) and minimize freeze-thaw cycles. Evaluate the stability of this compound in the specific matrix and storage conditions used.[12] |
Issue 2: Inconsistent or non-reproducible quantitative results.
| Possible Cause | Troubleshooting Step |
| Inaccurate Calibration Curve | Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration) to account for matrix effects. Ensure the calibration range brackets the expected concentration of this compound in the samples. |
| Improper Internal Standard Use | Use a stable, isotopically labeled internal standard for this compound to correct for variability in sample preparation and instrument response. Ensure the internal standard is added to all samples, calibrators, and quality controls at the beginning of the extraction process. |
| Carryover | This compound may adsorb to parts of the LC system, leading to carryover between injections. Implement a rigorous wash cycle for the autosampler and injection port between samples. Injecting a blank sample after a high-concentration sample can help assess carryover. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the detection of this compound using LC-MS/MS methods as reported in the literature.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Method | Matrix | LOD | LOQ | Reference |
| LC-MS/MS | - | 0.1 ng/mL | 0.5 ng/mL | [2][9] |
| LC-MS/MS | Whole Blood | - | 1.0 ng/mL | [13] |
Table 2: Reported Concentrations in Biological Samples
| Matrix | Concentration | Context | Reference |
| Serum | 1.21 ng/mL | Clinical | [2][3] |
| Urine | 0.51 ng/mL | Clinical | [2][3] |
| Post-mortem Blood | 8.3 ng/mL | Post-mortem | [6] |
| Post-mortem Urine | 11 ng/mL | Post-mortem | [6] |
| Post-mortem Blood | 0.3 - 8.3 ng/mL | Post-mortem | [14] |
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE) for Blood and Urine
This is a general protocol and may require optimization for specific laboratory conditions.
-
Aliquot Sample: Pipette 1 mL of the biological sample (e.g., whole blood, urine) into a clean extraction tube.
-
Add Internal Standard: Spike the sample with an appropriate amount of this compound internal standard (e.g., this compound-d5).
-
Adjust pH: Add a basic buffer (e.g., sodium borate (B1201080) buffer, pH 9) to the sample.
-
Add Extraction Solvent: Add an appropriate volume of a water-immiscible organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex and Centrifuge: Vortex the mixture for several minutes to ensure thorough mixing, followed by centrifugation to separate the aqueous and organic layers.
-
Transfer Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate to Dryness: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in a small volume of the mobile phase used for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 analytical column is commonly used for the separation of this compound.[2][9][15]
-
Mobile Phase: A typical mobile phase consists of a gradient of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol).[15]
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Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring for specific precursor-to-product ion transitions for this compound and its internal standard.[2][9]
Visualizations
Caption: General workflow for the detection of this compound.
Caption: Troubleshooting guide for low sensitivity in this compound detection.
References
- 1. cdn.who.int [cdn.who.int]
- 2. researchgate.net [researchgate.net]
- 3. First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (this compound), a recent addition to the 2-benzylbenzimidazole opioid subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Novel Opioid, N-piperidinyl etonitazene (this compound), in patients with suspected opioid overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the new synthetic opioid N-piperidinyl etonitazene (this compound) in postmortem alternative matrices [u-pad.unimc.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cfsre.org [cfsre.org]
- 15. cfsre.org [cfsre.org]
Resolving isomeric interferences in nitazene analogue analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of nitazene (B13437292) analogues, with a specific focus on resolving isomeric interferences.
Frequently Asked Questions (FAQs)
Q1: What are the main analytical challenges in the analysis of nitazene analogues?
The primary challenges in analyzing nitazene analogues include their high potency, which often means they are present in low concentrations in biological samples, and the existence of numerous structural and positional isomers.[1][2] These isomers can be difficult to distinguish using standard analytical techniques, leading to potential misidentification.[3] Furthermore, the continuous emergence of new nitazene analogues requires constant updating of analytical methods and spectral libraries.[2]
Q2: Which analytical techniques are most effective for differentiating nitazene isomers?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly used and effective techniques for the separation and identification of nitazene isomers.[1][3] While both methods can chromatographically separate isomers, LC-MS/MS often provides more definitive structural information through characteristic fragment ions.[1][3] Emerging techniques like ion mobility spectrometry (IMS) also show great promise in distinguishing between structural isomers.[1][4][5]
Q3: Can mass spectrometry alone differentiate between nitazene isomers?
Mass spectrometry alone is often insufficient to differentiate between positional isomers of nitazenes, such as isotonitazene and protonitazene, as they can produce very similar or identical mass spectra.[6] Most nitazenes exhibit the same two primary fragment ions (m/z 72 and m/z 100), making MS/MS spectra alone inadequate for differentiation.[1] Therefore, chromatographic separation is crucial for the accurate identification of these isomers.[6][7]
Q4: What type of liquid chromatography columns are recommended for separating nitazene isomers?
Researchers have successfully used C18 and biphenyl (B1667301) analytical columns for the chromatographic separation of nitazene analogues.[6][7][8] Biphenyl columns, in particular, have been shown to provide baseline separation of structural isomers like isotonitazene and protonitazene.[7][9]
Q5: Are there any specific challenges related to the metabolism of nitazene analogues that can affect analysis?
Yes, the metabolism of nitazene analogues can produce various metabolites, including N-desethyl and O-desalkyl products, which may also exist as isomers.[6][10] The formation of N-ethyl-N-(1-glucuronyloxyethyl) metabolites can degrade to N-desethyl metabolites during enzymatic hydrolysis, which can complicate the interpretation of results.[10] It is important to consider these metabolic pathways when developing analytical methods and interpreting data from biological samples.
Troubleshooting Guides
Issue 1: Poor chromatographic separation of isomeric nitazene analogues.
Possible Causes & Solutions:
-
Inappropriate Column Chemistry: The stationary phase of the analytical column may not have sufficient selectivity for the isomers.
-
Suboptimal Mobile Phase Composition: The gradient and composition of the mobile phase may not be optimized for resolving closely eluting isomers.
-
Recommendation: Adjust the gradient slope, initial and final mobile phase compositions, and the organic modifier (e.g., methanol (B129727) or acetonitrile). A shallow gradient can often improve the resolution of closely related compounds.
-
-
Incorrect Flow Rate or Temperature: These parameters can influence chromatographic resolution.
-
Recommendation: Optimize the flow rate and column temperature. A lower flow rate can sometimes improve separation, while adjusting the temperature can alter selectivity.
-
Issue 2: Inability to differentiate isomers by mass spectrometry.
Possible Causes & Solutions:
-
Similar Fragmentation Patterns: Positional isomers often produce nearly identical product ion mass spectra under standard collision-induced dissociation (CID).
-
Recommendation 1: Rely on Chromatographic Separation: Ensure baseline or near-baseline separation of the isomers. The retention time will be the primary identifier.
-
Recommendation 2: Investigate Alternative Fragmentation Techniques: If available, explore other fragmentation methods that may produce unique product ions for each isomer.
-
Recommendation 3: Utilize High-Resolution Mass Spectrometry (HRMS): While it may not differentiate isomers on its own, HRMS can provide accurate mass measurements to confirm the elemental composition of precursor and product ions, aiding in the overall identification process.
-
Recommendation 4: Explore Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge. It has been shown to be capable of separating nitazene isomers.[4][5][11]
-
Issue 3: Low sensitivity and poor detection of nitazene analogues in biological samples.
Possible Causes & Solutions:
-
Matrix Effects: Components of the biological matrix (e.g., blood, urine) can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification and poor sensitivity.[6]
-
Recommendation 1: Improve Sample Preparation: Employ a more effective sample preparation technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering matrix components.[6]
-
Recommendation 2: Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.
-
Recommendation 3: Dilute the Sample: If matrix effects are severe, diluting the sample can reduce their impact, although this may also decrease the analyte concentration.
-
-
Inefficient Ionization: The electrospray ionization (ESI) source parameters may not be optimal for the nitazene analogues.
-
Recommendation: Optimize ESI source parameters, such as capillary voltage, gas flows (nebulizer and drying gas), and temperature, to maximize the signal for the analytes of interest.[7]
-
Experimental Protocols
LC-MS/MS Method for the Quantification of Nitazene Analogues
This protocol is a summary of a method described for the quantification of nine nitazene analogues and their metabolites in whole blood, urine, and tissue.[6]
1. Sample Preparation (Basic Liquid-Liquid Extraction):
- Pipette 500 µL of the sample (blood, urine, or tissue homogenate) into a clean tube.
- Add the internal standard.
- Add a suitable buffer to adjust the pH.
- Add an organic extraction solvent (e.g., a mixture of n-butyl chloride and acetonitrile).
- Vortex to mix and then centrifuge to separate the layers.
- Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
2. Liquid Chromatography Parameters:
- Analytical Column: Agilent InfinityLab Poroshell C-18 (2.7 μm, 3.0 × 100 mm).[6]
- Mobile Phase A: 0.1% formic acid in water.[6]
- Mobile Phase B: 0.1% formic acid in methanol.[6]
- Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Parameters:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).[6]
- MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte and the internal standard.
Quantitative Data
Table 1: Chromatographic Retention Times for Selected Nitazene Analogues and Metabolites
| Analyte | Retention Time (min)[6] |
| 5-amino isotonitazene | 1.21 |
| 4ʹ-hydroxy nitazene | 1.79 |
| Metonitazene | 4.57 |
| Flunitazene | 4.74 |
| Etonitazene | 5.76 |
| Clonitazene | 5.98 |
| Isotonitazene | 6.34 |
| N-desethyl isotonitazene | 6.45 |
| Protonitazene | 6.69 |
Data obtained using the LC method described in the experimental protocols section.[6]
Table 2: Method Detection and Quantification Limits
| Parameter | Value[6][12][13][14] |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Calibration Range | 0.5–50 ng/mL |
(Note: For 5-amino isotonitazene, the LOQ was 1.0 ng/mL and the calibration range was 1.0–50 ng/mL).[6][12][13][14]
Visualizations
Caption: Workflow for Nitazene Isomer Analysis.
Caption: Troubleshooting Poor Isomer Separation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of highly potent synthetic opioid nitazene analogs and their positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the Gas-Phase Behavior of Nitazene Analog Protomers Using Structures for Lossless Ion Manipulations Ion Mobility-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography–Tandem Quadrupole Mass Spectrometry (LC–QQQ-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of highly potent synthetic opioid nitazene analogs: N-ethyl-N-(1-glucuronyloxyethyl) metabolite formation and degradation to N-desethyl metabolites during enzymatic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elucidating the Gas-Phase Behavior of Nitazene Analog Protomers Using Structures for Lossless Ion Manipulations Ion Mobility-Orbitrap Mass Spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. An Update: A Forward-Thinking Approach to Tackling New Synthetic Opioid Nitazene Analogues by LC-QQQ-MS [cfsre.org]
- 14. academic.oup.com [academic.oup.com]
Optimization of chromatographic separation for Etonitazepipne and metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation and analysis of etonitazepipne and its metabolites. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: The most pronounced metabolic transformations for this compound are Phase I reactions, including O-deethylation, hydroxylation, and ketone reduction, as well as combinations of these transformations.[1][2] O-deethylated and other oxidized metabolites are considered important urinary biomarkers for identifying exposure to this compound, especially since the parent drug may only be present in trace amounts.[1][2]
Q2: What are the recommended analytical techniques for the quantification of this compound and its metabolites?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and recommended technique for the sensitive and selective quantification of this compound and its metabolites in biological matrices.[1][3][4] Specifically, ultra-high performance liquid chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer (QqQ-MS) operating in Multiple Reaction Monitoring (MRM) mode is frequently employed.[3][5] High-resolution mass spectrometry (HRMS) is also used for identification and quantification.[6]
Q3: Which type of chromatographic column is most suitable for the separation of this compound and its metabolites?
A3: Reversed-phase C18 analytical columns are widely used and have been shown to provide effective chromatographic separation of this compound and other nitazene (B13437292) analogs.[3][4][7]
Q4: What are typical limits of detection (LOD) and quantification (LOQ) for this compound in biological samples?
A4: For this compound and related nitazene analogs, highly sensitive methods have been developed. Reported limits of detection are often around 0.1 ng/mL, with limits of quantification at approximately 0.5 ng/mL in matrices such as whole blood.[3][4][7]
Q5: What are the expected concentrations of this compound in biological samples from authentic cases?
A5: In post-mortem blood and urine samples, concentrations of this compound have been reported to be approximately 8.3 ng/mL and 11 ng/mL, respectively.[1] In serum from a patient seeking detoxification, a concentration of 1.21 ng/mL was found, while in urine, it was 0.51 ng/mL.[6]
Troubleshooting Guides
This section provides guidance on common issues encountered during the chromatographic analysis of this compound and its metabolites.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatographic peaks for this compound and its metabolites are showing significant tailing. What are the possible causes and solutions?
-
Answer:
Possible Cause Troubleshooting Steps Secondary Silanol (B1196071) Interactions Benzimidazole opioids, like this compound, are basic compounds that can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. - Solution: Incorporate a buffer, such as ammonium (B1175870) formate, into your mobile phase to minimize these secondary interactions. Column Contamination Accumulation of matrix components on the column can lead to active sites that cause peak tailing. - Solution: Implement a robust sample preparation method to remove as much of the matrix as possible. Regularly flush the column with a strong solvent. Consider using a guard column to protect the analytical column. Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of this compound and its metabolites, influencing peak shape. - Solution: Optimize the mobile phase pH to ensure consistent ionization of the analytes. A slightly acidic mobile phase is often used for the analysis of basic compounds. Column Overload Injecting too much sample can lead to peak distortion. - Solution: Reduce the injection volume or dilute the sample.
Issue 2: Poor Resolution Between Metabolites
-
Question: I am having difficulty separating the hydroxylated and O-deethylated metabolites of this compound. How can I improve the resolution?
-
Answer:
Possible Cause Troubleshooting Steps Inadequate Gradient Profile A gradient that is too steep may not provide sufficient separation for closely eluting isomers. - Solution: Optimize the gradient profile. Try a shallower gradient, particularly around the elution time of the metabolites of interest. Incorrect Mobile Phase Composition The choice of organic modifier can influence selectivity. - Solution: Experiment with different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) or a combination of both to alter the selectivity of the separation. Suboptimal Column Temperature Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution. - Solution: Optimize the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but it may also decrease retention times.
Issue 3: Low Analyte Recovery
-
Question: My recovery for this compound is consistently low after sample preparation. What can I do to improve it?
-
Answer:
Possible Cause Troubleshooting Steps Inefficient Extraction The pH of the sample during liquid-liquid extraction (LLE) is critical for basic compounds like this compound. - Solution: Ensure the pH of the aqueous sample is basic (around pH 9) before extraction with an organic solvent to ensure this compound is in its neutral, more extractable form.[5] Inappropriate Extraction Solvent The choice of organic solvent will impact extraction efficiency. - Solution: Test different organic solvents or mixtures. A common approach for similar compounds is a basic liquid-liquid extraction. Analyte Adsorption This compound may adsorb to glass or plastic surfaces during sample preparation. - Solution: Use silanized glassware or low-binding plasticware. Also, minimize the number of transfer steps.
Issue 4: Matrix Effects (Ion Suppression or Enhancement)
-
Question: I am observing significant ion suppression for my analytes, affecting the accuracy of my results. How can I mitigate this?
-
Answer:
Possible Cause Troubleshooting Steps Co-eluting Matrix Components Endogenous compounds from the biological matrix can co-elute with the analytes and interfere with ionization in the mass spectrometer source. - Solution 1 (Chromatographic): Adjust the chromatographic method to separate the analytes from the interfering matrix components. - Solution 2 (Sample Preparation): Improve the sample cleanup procedure. Consider solid-phase extraction (SPE) for a more thorough cleanup compared to LLE. High Concentration of Salts or Lipids These components are known to cause significant matrix effects. - Solution: Optimize the sample preparation to effectively remove salts and lipids. For LLE, ensure proper phase separation and avoid aspirating the interfacial layer. Use of an Internal Standard A suitable internal standard can compensate for matrix effects. - Solution: Use a stable isotope-labeled internal standard for this compound if available, as it will behave most similarly to the analyte during sample preparation and ionization.
Experimental Protocols
Sample Preparation: Basic Liquid-Liquid Extraction (LLE) for Blood/Urine
This protocol is a representative method based on literature for the extraction of nitazene analogs.[3][4]
-
Sample Aliquoting: Take a 1 mL aliquot of the biological sample (e.g., whole blood, urine).
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of a nitazene compound) to the sample.
-
pH Adjustment: Add a basic buffer (e.g., sodium borate (B1201080) buffer, pH 9) to the sample to adjust the pH.
-
Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., n-butyl chloride).
-
Mixing: Vortex the mixture for approximately 5-10 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample to achieve phase separation.
-
Organic Phase Transfer: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.
UPLC-MS/MS Method Parameters
The following are example parameters for the analysis of this compound and its metabolites, based on published methods.[7]
| Parameter | Value |
| Chromatographic System | UPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 analytical column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | Initial: 60% A, 40% B (hold for 1 min) Linear ramp to 30% A, 70% B at 2 min Linear ramp to 60% A, 40% B at 5.5 min Return to initial conditions at 6 min and hold for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Note on MRM Transitions: Specific MRM transitions for this compound and its metabolites should be optimized in-house by infusing a standard solution of each analyte into the mass spectrometer to determine the most abundant and stable precursor and product ions.
Data Presentation
Table 1: Method Validation Data for Nitazene Analogs (including this compound)
| Parameter | Reported Value/Range | Reference |
| Calibration Range | 0.5 - 50 ng/mL | [3][4][7] |
| Limit of Detection (LOD) | 0.1 ng/mL | [3][4][7] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | [3][4][7] |
| Recovery | 80.6 - 120.4% | [5] |
| Matrix Effect | ±20.4% | [5] |
| Precision | < 15% | [5] |
| Accuracy | ±14.1% | [5] |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for common chromatographic issues.
Caption: Primary metabolic pathways of this compound.
References
- 1. In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (this compound), a recent addition to the 2-benzylbenzimidazole opioid subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting poor peak shape in Etonitazepipne GC-MS analysis
This technical support center provides troubleshooting guidance for common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Etonitazepipne, a potent novel psychoactive substance (NPS). The following resources are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization recommended for the GC-MS analysis of this compound?
A1: this compound, like many opioids, contains polar functional groups. These groups can interact with active sites within the GC system, such as exposed silanols in the injector liner or on the column, leading to poor peak shape (tailing), reduced response, and potential thermal degradation.[1][2] Derivatization chemically modifies these polar groups, typically by replacing active hydrogens with less polar moieties like trimethylsilyl (B98337) (TMS) groups.[1][3] This process increases the volatility and thermal stability of the analyte, resulting in improved peak symmetry, enhanced sensitivity, and more reliable quantification.[1][4]
Q2: What type of GC column is most suitable for this compound analysis?
A2: For the analysis of this compound and similar opioid compounds, a low- to mid-polarity column is generally recommended. Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5MS) are a common choice as they offer good selectivity and thermal stability for a wide range of analytes.[5][6] For GC-MS applications, using a low-bleed column is crucial to minimize background noise and improve signal-to-noise ratios, leading to better sensitivity.[7] The internal diameter (ID) and film thickness should be chosen to balance efficiency and sample loading capacity; a 0.25 mm ID with a 0.25 µm film thickness is a good starting point for many applications.[8]
Q3: What are the primary causes of peak tailing when analyzing this compound?
A3: Peak tailing in the GC-MS analysis of this compound is often indicative of secondary interactions between the analyte and active sites within the chromatographic system.[9][10] Common causes include:
-
Active sites in the inlet: Contamination or degradation of the injector liner can expose active silanol (B1196071) groups.[9][11]
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Column contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites.[9][12]
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Improper column installation: A poor column cut or incorrect installation depth in the inlet can create dead volumes and turbulence in the sample path.[9][10][12]
-
Insufficient derivatization: If the derivatization reaction is incomplete, the remaining underivatized this compound will be more polar and prone to tailing.
If all peaks in the chromatogram are tailing, the issue is more likely to be physical, such as a poor column installation.[9][10] If only the this compound peak (and other polar analytes) are tailing, the cause is more likely chemical in nature.[10]
Q4: My this compound peak is fronting. What is the likely cause?
A4: Peak fronting is most commonly caused by column overload, where too much analyte is introduced onto the column.[9][13][14][15] This can be due to either a high concentration of the sample or a large injection volume.[14] The stationary phase becomes saturated, causing some of the analyte molecules to travel faster through the column, leading to a distortion of the peak shape.[9] Other potential, though less common, causes include a column void or a mismatch between the sample solvent and the stationary phase.[13]
Q5: I am observing split peaks for this compound. What should I investigate?
A5: Split peaks are typically caused by issues in the injection port that result in the sample being introduced onto the column as two separate bands.[16][17][18] Key areas to troubleshoot include:
-
Improper column installation: If the column is not positioned correctly in the inlet, it can lead to a split injection.[9][17]
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Inlet liner issues: Using a liner without packing or one with an inappropriate geometry can allow aerosol droplets to reach the column, causing peak splitting.[16]
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Solvent mismatch: In splitless injection, a significant mismatch in polarity between the sample solvent and the stationary phase can cause poor sample focusing and result in split peaks.[9][16]
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Injection technique: While less common with autosamplers, an erratic manual injection can introduce the sample in a non-uniform manner.[17][18]
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Troubleshooting Workflow for Peak Tailing
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing analytical precision in the identification of synthetic cathinones and isomers: a comparative assessment of diverse GC–MS operating parameters | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 8. Optimising GC Column Choice | SCION Instruments [scioninstruments.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. GC Troubleshooting—Tailing Peaks [restek.com]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. support.waters.com [support.waters.com]
- 14. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 15. chemtech-us.com [chemtech-us.com]
- 16. GC Troubleshooting—Split Peaks [restek.com]
- 17. agilent.com [agilent.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Etonitazepipne Extraction from Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Etonitazepipne from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The most commonly employed methods for the extraction of this compound and other nitazene (B13437292) analogs from complex matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2][3][4][5] The choice of method often depends on the specific matrix, available equipment, and the desired level of sample cleanup and concentration.
Q2: I am experiencing low recovery of this compound. What are the potential causes and how can I troubleshoot this?
A2: Low recovery can stem from several factors. Here are some common causes and troubleshooting steps:
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Incorrect pH: The extraction efficiency of this compound is pH-dependent. For LLE, ensure the sample is basified, typically to a pH of 9, to keep the analyte in its non-ionized form, which is more soluble in organic solvents.[2][3]
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Inappropriate Solvent Choice (LLE): The selection of an appropriate organic solvent is crucial. A methanol-chloroform mixture (50/50 v/v) has been used effectively.[3] Experiment with different solvents or solvent mixtures to optimize partitioning.
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Suboptimal SPE Sorbent/Eluent: If using SPE, ensure the sorbent chemistry is appropriate for this compound. A mixed-mode polymeric sorbent with ion-exchange properties can be effective for extracting compounds with varying physicochemical properties.[6] The elution solvent must be strong enough to desorb the analyte from the sorbent. A common eluent is a mixture of methanol (B129727) and ammonium (B1175870) hydroxide (B78521) (e.g., 98:2).[4][5]
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Incomplete Elution from SPE Cartridge: Ensure a sufficient volume of the elution solvent is used and that the flow rate is slow enough to allow for complete desorption.[4][5] Consider performing a second elution to check for any remaining analyte.
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Analyte Volatility: Some nitazene compounds can be volatile. If an evaporation step is used to concentrate the eluate, it should be performed under gentle conditions (e.g., low temperature and pressure) to prevent loss of the analyte.[4]
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Degradation of the Analyte: this compound and other nitazenes can degrade in biological matrices, especially at room temperature.[7][8] It is crucial to store samples properly (e.g., at 4°C or frozen) and process them in a timely manner.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: Matrix effects, such as ion suppression or enhancement, are a common challenge in the analysis of trace analytes in complex matrices.[9][10] Here are some strategies to mitigate them:
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Efficient Sample Preparation: A thorough sample cleanup is the first line of defense. SPE is generally more effective at removing interfering matrix components than LLE.[9] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, has also been adapted for drug extraction from biological matrices and can provide good cleanup.[11][12][13]
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Chromatographic Separation: Optimize your LC method to achieve good separation between this compound and co-eluting matrix components.[14]
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Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction recovery.[2]
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Dilution: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components.[9]
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Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to the samples being analyzed.
Q4: What are the recommended storage conditions for samples containing this compound?
A4: To minimize degradation, biological samples suspected of containing this compound should be stored at low temperatures. Storage at 4°C is recommended for short-term storage, while freezing is preferable for longer periods.[7][8] Avoid repeated freeze-thaw cycles.
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for Vitreous Humor
This protocol is adapted from a method used for the extraction of this compound from postmortem vitreous humor.[3]
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Sample Preparation: Adjust the pH of the vitreous humor sample to 9.
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Extraction: Add a methanol-chloroform solution (50/50 v/v). Vortex the mixture vigorously for 1-2 minutes.
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Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
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Collection: Carefully transfer the organic layer to a clean tube.
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Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol for Blood and Urine
This protocol is a general procedure based on methods for extracting nitazene compounds from blood and urine.[4][5]
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Sample Pretreatment:
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To 0.5 mL of the sample (blood or urine), add an internal standard.
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Add 200 µL of acetonitrile (B52724) and 1.3 mL of 100 mM phosphate (B84403) buffer (pH 7).
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Vortex and centrifuge the samples for 10 minutes at 3000 rpm.
-
-
SPE Cartridge Conditioning:
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Condition a Clean Screen® DAU (or equivalent mixed-mode) SPE cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of 100 mM phosphate buffer (pH 7).
-
-
Sample Loading: Load the pretreated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.
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Washing:
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Wash the cartridge with 3 mL of deionized water.
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Wash the cartridge with 3 mL of a 50:50 methanol:water solution.
-
-
Drying: Dry the cartridge thoroughly under full vacuum or pressure for at least 10 minutes.
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Elution: Elute the analyte with 3 mL of a freshly prepared solution of methanol:ammonium hydroxide (98:2).
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Evaporation:
-
Add 250 µL of 10% HCl in methanol and vortex.
-
Evaporate the eluate at approximately 35°C under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the residue in 1 mL of a 50:50 methanol:water solution.
Data Presentation
Table 1: Comparison of Extraction Recovery for Nitazene Analogs using Different Methods
| Compound | Matrix | Extraction Method | Recovery (%) | Reference |
| This compound & other nitazenes | Biological Samples | Liquid-Liquid Extraction (pH 9) | 80.6 - 120.4 | [2][15] |
| Nine Nitazene Compounds | Urine | Solid-Phase Extraction | 93 - 106 | [5] |
| Nine Nitazene Compounds | Blood | Solid-Phase Extraction | 74 - 96 | [5] |
| Nine Nitazene Analogs | Whole Blood | Liquid-Phase Microextraction | > 81 | [16][17] |
Visualizations
Caption: General experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting guide for low this compound recovery.
References
- 1. cfsre.org [cfsre.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the new synthetic opioid N-piperidinyl etonitazene (this compound) in postmortem alternative matrices [u-pad.unimc.it]
- 4. unitedchem.com [unitedchem.com]
- 5. unitedchem.com [unitedchem.com]
- 6. openreadings.eu [openreadings.eu]
- 7. preprints.org [preprints.org]
- 8. preprints.org [preprints.org]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. unitedchem.com [unitedchem.com]
- 12. QuEChERS extraction of benzodiazepines in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One moment, please... [conferencebr.com]
- 14. forensicrti.org [forensicrti.org]
- 15. researchgate.net [researchgate.net]
- 16. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS [ouci.dntb.gov.ua]
- 17. researchgate.net [researchgate.net]
Calibration curve linearity issues in Etonitazepipne quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address calibration curve linearity issues encountered during the quantification of Etonitazepipne.
Troubleshooting Guides
Issue: My calibration curve for this compound is non-linear, showing a plateau at higher concentrations.
Possible Causes and Solutions:
This is a common issue in LC-MS/MS analysis and can stem from several factors. A systematic approach is crucial to identify and resolve the problem.
1. Detector Saturation:
-
Symptom: The instrument response does not increase proportionally with increasing analyte concentration at the upper end of the calibration range.
-
Troubleshooting Steps:
-
Dilute High-Concentration Samples: Prepare a dilution of the highest calibration standard and re-inject it. If the back-calculated concentration is now accurate and falls on the linear portion of the curve, detector saturation is the likely cause.[1]
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Reduce Injection Volume: Decreasing the injection volume for all samples can reduce the amount of analyte reaching the detector, potentially bringing the response back into the linear range.[1]
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Use a Less Abundant MRM Transition: If your mass spectrometer software allows, consider using a more sensitive transition for the lower concentration range and a less sensitive one for the higher concentrations to extend the linear dynamic range.[1]
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2. Ion Source Saturation / Ion Suppression:
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Symptom: Similar to detector saturation, the response flattens at high concentrations. This is due to competition for ionization in the ion source, which can be concentration-dependent.[1]
-
Troubleshooting Steps:
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Optimize Chromatographic Separation: Ensure this compound is well-separated from any co-eluting matrix components that might cause ion suppression.
-
Dilute Samples: As with detector saturation, diluting the samples can alleviate competition in the ion source.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects and ionization variability as it behaves almost identically to the analyte.[1][2][3]
-
3. Inappropriate Regression Model:
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Symptom: The calibration curve appears consistently curved across the entire range, and a linear regression model results in a poor fit (low R² value) and significant bias in back-calculated concentrations, especially at the low and high ends.
-
Troubleshooting Steps:
-
Evaluate Residual Plots: A random scatter of residuals around the x-axis indicates a good fit. A pattern, such as a U-shape, suggests that a non-linear model may be more appropriate.
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Apply a Weighted Regression: LC-MS/MS data often exhibit heteroscedasticity (variance increases with concentration). Applying a weighting factor, such as 1/x or 1/x², can often restore linearity by giving less weight to the more variable high-concentration points.[1][2]
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Consider a Quadratic Fit: If weighting does not resolve the issue, a quadratic (second-order polynomial) regression model can be used. However, this requires more calibration points and should be used with caution, ensuring the curve is well-defined.[2][4]
-
Issue: My calibration curve is non-linear at the low concentration end.
Possible Causes and Solutions:
1. Analyte Adsorption:
-
Symptom: Inconsistent or lower-than-expected response for the lowest calibration standards.
-
Troubleshooting Steps:
-
Use Silanized Vials/Plates: this compound, as an opioid, may have a tendency to adsorb to glass or plastic surfaces at low concentrations. Using silanized glassware or low-binding plasticware can mitigate this.
-
Optimize Sample Solvent: Ensure the sample solvent is compatible with the analyte and the initial mobile phase conditions to prevent precipitation or poor peak shape.
-
2. Matrix Effects:
-
Symptom: Ion suppression or enhancement that is more pronounced at lower concentrations.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.[5]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective at compensating for matrix effects that can impact linearity at the lower limit of quantification (LLOQ).[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of non-linearity in this compound quantification?
A1: While several factors can contribute, detector and ion source saturation at high concentrations and matrix effects, especially in complex biological samples like blood or urine, are among the most common causes of non-linearity in LC-MS/MS quantification of potent opioids like this compound.[1][2]
Q2: How can I assess the linearity of my calibration curve?
A2: Linearity should be assessed both visually and statistically. A visual inspection of the curve is a good starting point. Statistically, the coefficient of determination (R²) should be evaluated, but it is not sufficient on its own. It is crucial to examine the residual plot for any patterns and to check the accuracy of the back-calculated concentrations of the calibration standards.[6][7] Regulatory guidelines often state that the deviation of back-calculated values should be within ±15% of the nominal value (±20% for the LLOQ).
Q3: Is a non-linear calibration curve ever acceptable?
A3: Yes, in some cases, a non-linear relationship is inherent to the analytical method over a wide concentration range. If the non-linearity is reproducible and a well-defined non-linear regression model (e.g., quadratic with appropriate weighting) can be accurately and precisely applied, it may be acceptable.[2][4] However, it is always preferable to try and achieve linearity by addressing the root cause first.
Q4: What type of internal standard is best for this compound quantification?
A4: A stable isotope-labeled (SIL) internal standard, such as this compound-d3 or -d5, is considered the gold standard.[3] A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it co-elutes and experiences similar matrix effects and ionization suppression/enhancement, thus providing the most accurate compensation.[1][3]
Q5: What concentration range should I use for my calibration curve?
A5: The concentration range should bracket the expected concentrations of your unknown samples.[6] For potent opioids like this compound, concentrations in biological samples are often in the low ng/mL range.[8][9] Therefore, a typical calibration range might be from 0.1 ng/mL to 50 ng/mL. It is essential to include enough calibration points (typically 6-8 non-zero standards) to accurately define the curve.[10]
Data Presentation
Table 1: Example of a Linear vs. Non-Linear Calibration Curve for this compound
| Nominal Conc. (ng/mL) | Response (Linear) | Response (Non-Linear, Saturation) |
| 0.1 | 10,500 | 10,200 |
| 0.5 | 52,000 | 51,500 |
| 1.0 | 103,000 | 101,000 |
| 5.0 | 515,000 | 490,000 |
| 10.0 | 1,020,000 | 950,000 |
| 25.0 | 2,550,000 | 1,800,000 |
| 50.0 | 5,100,000 | 2,200,000 |
Table 2: Impact of Weighted Regression on Back-Calculated Accuracy
| Nominal Conc. (ng/mL) | % Accuracy (No Weighting) | % Accuracy (1/x² Weighting) |
| 0.1 | 135% | 102% |
| 0.5 | 120% | 101% |
| 1.0 | 110% | 99% |
| 5.0 | 105% | 98% |
| 10.0 | 95% | 97% |
| 25.0 | 90% | 98% |
| 50.0 | 85% | 103% |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards for this compound
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol (B129727) or DMSO.
-
Working Stock Solution (1 µg/mL): Perform a serial dilution of the primary stock solution in methanol to obtain a working stock solution of 1 µg/mL.
-
Calibration Standards: Prepare calibration standards by spiking appropriate volumes of the working stock solution into a blank biological matrix (e.g., drug-free human plasma or urine). A typical concentration range could be 0.1, 0.5, 1, 5, 10, 25, and 50 ng/mL.
-
Internal Standard: Add a fixed concentration of the SIL internal standard (e.g., this compound-d5 at 5 ng/mL) to all calibration standards and unknown samples before sample preparation.
-
Sample Preparation: Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to extract the analyte and internal standard.
-
Analysis: Evaporate the supernatant/eluate to dryness and reconstitute in the initial mobile phase before injection into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: Common root causes of calibration curve non-linearity.
References
- 1. benchchem.com [benchchem.com]
- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
- 8. In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. physiologie.envt.fr [physiologie.envt.fr]
Technical Support Center: Method Validation for Novel Synthetic Opioids (NSOs) like Etonitazepipne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method validation for novel synthetic opioids (NSOs), with a specific focus on Etonitazepipne.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analytical method validation for this compound and other NSOs.
Issue 1: Poor sensitivity or inability to detect this compound at low concentrations.
-
Question: My assay is not sensitive enough to detect this compound, especially in biological matrices. What are the potential causes and how can I improve my limit of detection (LOD) and limit of quantification (LOQ)?
-
Possible Causes & Solutions:
-
Suboptimal Instrumentation: The high potency of this compound results in very low concentrations in biological samples, often in the low ng/mL range.[1][2] Therefore, highly sensitive analytical instrumentation is crucial.
-
Matrix Effects: Biological matrices like blood and urine contain endogenous components that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[6][7] Electrospray ionization (ESI) is particularly susceptible to these effects.[6][7]
-
Recommendation:
-
Implement effective sample preparation techniques to remove interfering substances. Options include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation.[6][7]
-
Evaluate different ionization sources. Atmospheric pressure chemical ionization (APCI) may be less prone to matrix effects than ESI for certain analytes.[6]
-
Use of an internal standard, ideally a stable isotope-labeled version of this compound, can help to compensate for matrix effects.
-
-
-
Inefficient Extraction: The recovery of this compound from the sample matrix may be low.
-
Recommendation: Optimize your extraction procedure. Experiment with different solvents, pH adjustments, and extraction techniques to maximize recovery. A basic liquid-liquid extraction has been shown to be effective for nitazene (B13437292) analogs.[3]
-
-
Analyte Instability: this compound may degrade during sample collection, storage, or processing.
-
Issue 2: Inaccurate quantification of this compound.
-
Question: I am observing significant variability and inaccuracy in my quantitative results for this compound. What could be causing this?
-
Possible Causes & Solutions:
-
Lack of a Certified Reference Material (CRM): Accurate quantification is dependent on the availability and quality of reference standards.
-
Recommendation: Whenever possible, use a Certified Reference Material (CRM) for this compound.[9] CRMs are manufactured and tested to meet international standards, providing certified property values and associated uncertainties.[9] this compound citrate (B86180) is available as a reference material from commercial suppliers.[10]
-
-
Matrix Effects: As mentioned previously, matrix effects can significantly impact the accuracy of quantification.
-
Recommendation: In addition to the recommendations in Issue 1, consider using a standard addition method for quantification in complex matrices like post-mortem blood.[11] This method can help to correct for matrix-related signal suppression or enhancement.
-
-
Improper Calibration Curve: A non-linear or poorly defined calibration curve will lead to inaccurate results.
-
Recommendation: Ensure your calibration range covers the expected concentration of this compound in your samples. Use an appropriate regression model (e.g., linear, weighted linear) and evaluate the goodness of fit. The calibration range for similar analytes has been established from 0.5-50 ng/mL.[3]
-
-
Issue 3: Difficulty in identifying this compound and its metabolites.
-
Question: I am struggling to confidently identify this compound and its metabolites in my samples. What strategies can I employ?
-
Possible Causes & Solutions:
-
Rapid Metabolism: this compound is rapidly metabolized, and the parent drug may only be present in trace amounts in biological samples, making detection challenging.[1]
-
Recommendation: Focus on identifying the major metabolites of this compound, as they may be present at higher concentrations and for a longer duration.[1][11] Key metabolic transformations include O-deethylation, hydroxylation, and ketone reduction.[1][11] O-deethylated and oxidized metabolites are proposed as urinary biomarkers.[11]
-
-
Complex Fragmentation Pattern: The mass spectral fragmentation of this compound and its analogs can be complex.
-
Recommendation: Study the characteristic fragmentation pathways of nitazene analogs. Common product ions are derived from substitutions to the amine or benzyl (B1604629) moieties.[3][12] For this compound, which contains a piperidine (B6355638) ring, a diagnostic product ion at m/z 112 is expected.[3][12]
-
-
Lack of Metabolite Standards: Authentic reference standards for this compound metabolites may not be commercially available.
-
Recommendation: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of potential metabolites, which can help in proposing elemental compositions.[1] In vitro metabolism studies using pooled human liver microsomes (pHLM) can be performed to generate metabolites for characterization.[1][11]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges associated with novel synthetic opioids like this compound?
A1: The primary challenges include:
-
High Potency: NSOs like this compound are active at very low concentrations, requiring highly sensitive analytical methods for detection.[1][2]
-
Rapid Emergence: The constant evolution of NSOs means that reference standards and established analytical methods may not be readily available.[13][14]
-
Limited Pharmacological Data: There is often a lack of information on the metabolism, pharmacokinetics, and toxicology of new NSOs, making it difficult to select appropriate target analytes (parent drug vs. metabolites).[1]
-
Immunoassay Cross-Reactivity: Standard immunoassay screening tests for opioids often fail to detect structurally distinct NSOs like this compound, leading to false-negative results.[15][16][17]
-
Matrix Effects: Complex biological matrices can interfere with analysis, particularly in LC-MS/MS, affecting accuracy and precision.[6][7]
Q2: Which analytical techniques are most suitable for the detection and quantification of this compound?
A2: Advanced mass spectrometry-based techniques are the most suitable methods. These include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for quantitative analysis.[1][11]
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Provides accurate mass measurements, which is invaluable for the identification of unknown metabolites and for structural elucidation.[1][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for the identification of this compound, particularly in seized drug materials.[10]
Q3: Are there commercially available reference standards for this compound?
A3: Yes, this compound citrate is available as a reference material from commercial suppliers.[10] It is sold under names such as "N-piperidinyl etonitazene (citrate)".[10] Using a certified reference material is crucial for accurate quantification.[9]
Q4: What are the major metabolites of this compound that I should target in my analysis?
A4: In vitro and in vivo studies have shown that the major metabolic pathways for this compound are Phase I transformations.[1][10] The most pronounced transformations are O-deethylation, hydroxylation, and ketone reduction, as well as combinations of these processes.[1][11] Therefore, targeting O-deethylated and hydroxylated metabolites in addition to the parent drug is recommended to increase the window of detection.[11]
Q5: My laboratory uses immunoassay screening tests. Will they detect this compound?
A5: It is highly unlikely. Standard opioid immunoassays are designed to detect morphine and its structurally related analogs.[15] Novel synthetic opioids like this compound have significantly different chemical structures and generally do not show cross-reactivity with these assays, leading to false-negative results.[16][17] Therefore, more specific and sensitive techniques like LC-MS/MS are necessary for the reliable detection of this compound.
Data Presentation
Table 1: Reported Concentrations of this compound in Biological Samples
| Matrix | Concentration Range | Reference |
| Post-mortem Blood | 8.3 ng/mL | [11] |
| Post-mortem Urine | 11 ng/mL | [11] |
| Serum (from patient) | 1.21 ng/mL | [18] |
| Urine (from patient) | 0.51 ng/mL | [18] |
Table 2: Cross-Reactivity of Nitazene Analogs with Immunoassay Kits
| Immunoassay Kit | Nitazene Analogs Tested | Cross-Reactivity | Reference |
| Fentanyl ELISA | Fentanyl analogs (para-chlorofentanyl, acryl fentanyl, etc.) | 8.3% - 178% | [17] |
| Opiate (Morphine) ELISA | Novel synthetic opioids | No cross-reactivity | [17] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in Blood/Urine (General Guideline)
This protocol is a general guideline based on common practices for the extraction of synthetic opioids from biological matrices. Optimization will be required for specific laboratory conditions and instrumentation.
-
Sample Aliquoting:
-
Pipette 1 mL of whole blood or urine into a clean centrifuge tube.
-
-
Internal Standard Addition:
-
Add a known concentration of an appropriate internal standard (e.g., this compound-d5, if available).
-
-
pH Adjustment:
-
Add a basic buffer (e.g., pH 9) to the sample.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 3 mL of an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
Solvent Evaporation:
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A).
-
Vortex briefly.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for this compound Analysis (Illustrative Example)
These parameters are illustrative and should be optimized for the specific instrument and column used.
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2 (specific m/z values to be determined from a direct infusion of the reference standard). A characteristic product ion is expected at m/z 112.[3]
-
Internal Standard: Corresponding transitions for the stable isotope-labeled internal standard.
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Visualizations
Caption: A typical workflow for analytical method validation.
Caption: Troubleshooting decision tree for low sensitivity issues.
Caption: Major metabolic pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cfsre.org [cfsre.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of the new synthetic opioid N-piperidinyl etonitazene (this compound) in postmortem alternative matrices [u-pad.unimc.it]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.who.int [cdn.who.int]
- 11. In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward | National Institute of Justice [nij.ojp.gov]
- 14. mdpi.com [mdpi.com]
- 15. Misuse of Novel Synthetic Opioids: A Deadly New Trend - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a Novel Opioid, N-piperidinyl etonitazene (this compound), in patients with suspected opioid overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood [cfsre.org]
- 18. First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (this compound), a recent addition to the 2-benzylbenzimidazole opioid subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the specificity of immunoassays for Etonitazepipne detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of immunoassays for the detection of Etonitazepipne, a potent novel synthetic opioid of the nitazene (B13437292) class.
Introduction
This compound and other nitazene analogs pose a significant challenge to traditional immunoassay-based drug screening. Due to their unique chemical structures, they often go undetected by standard opioid assays, leading to false-negative results[1]. Recently, nitazene-specific immunoassays have been developed, but these can also present challenges with specificity, including cross-reactivity with other substances and variable detection of different nitazene analogs. This guide will address common issues and provide actionable solutions for improving assay performance.
Frequently Asked Questions (FAQs)
Q1: Why are standard opioid immunoassays failing to detect this compound?
A1: Standard opioid immunoassays, such as those targeting morphine or fentanyl, are designed to recognize specific molecular structures. This compound, a 2-benzylbenzimidazole derivative, is structurally distinct from traditional opioids and fentanyl analogs. Consequently, the antibodies used in these standard assays do not bind to this compound, resulting in a lack of cross-reactivity and failure of detection[1]. Studies have shown that even with 13 different commercial ELISA kits, none produced a positive result for this compound.
Q2: Are there specific immunoassays available for this compound and other nitazenes?
A2: Yes, immunoassays specifically targeting the nitazene class of compounds are now commercially available, often in the format of lateral flow test strips[2]. However, it is crucial to be aware of their performance characteristics, as some may exhibit variable sensitivity to different nitazene analogs and potential cross-reactivity with other substances.
Q3: What are the known metabolites of this compound and do they cross-react with immunoassays?
A3: this compound undergoes extensive phase I metabolism, primarily through O-deethylation, hydroxylation, and oxidation[3][4][5]. The identification of these metabolites is critical for confirming exposure, as the parent drug may be present at very low concentrations in biological samples[4][5]. Currently, there is limited publicly available data on the cross-reactivity of this compound metabolites in commercially available nitazene-specific immunoassays. It is recommended to confirm the detection of metabolites with mass spectrometry-based methods.
Q4: What is a competitive immunoassay and why is it suitable for this compound detection?
A4: A competitive immunoassay is a type of assay where the target analyte (this compound) in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. This format is ideal for small molecules like this compound, which cannot be bound by two antibodies simultaneously as in a sandwich assay[6][7][8][9]. The signal generated is inversely proportional to the amount of this compound in the sample.
Troubleshooting Guide
This guide addresses common issues encountered when using or developing immunoassays for this compound.
Issue 1: False-Negative Results with a Nitazene-Specific Immunoassay
| Possible Cause | Recommended Solution |
| Low Cross-Reactivity with the Specific Nitazene Analog | Verify the cross-reactivity profile of the immunoassay with the specific analog . Some nitazene assays may not detect all analogs equally well[10][11][12]. Consider a different kit with a broader cross-reactivity profile or supplement with a secondary screening method. |
| Analyte Concentration Below the Limit of Detection (LOD) | The concentration of this compound or its metabolites in the sample may be too low. Concentrate the sample using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Also, consider that the parent drug is rapidly metabolized; targeting more abundant metabolites may be necessary[4]. |
| Matrix Effects | Components in the biological matrix (e.g., urine, blood) can interfere with the antibody-antigen binding. Dilute the sample with the assay buffer to minimize interference. For assay development, evaluate the use of different sample diluents and matrix-matched calibrators[13][14]. |
| Improper Sample Storage or Handling | This compound and its metabolites may degrade if not stored properly. Store samples at -20°C or below and avoid repeated freeze-thaw cycles. |
Issue 2: False-Positive Results with a Nitazene-Specific Immunoassay
| Possible Cause | Recommended Solution |
| Cross-Reactivity with Structurally Unrelated Compounds | Some nitazene test strips have shown false-positive results due to high concentrations of common cutting agents like caffeine[10][11][12]. Confirm all positive results with a highly specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). |
| Cross-Reactivity with Other Nitazene Analogs | If the goal is to specifically detect this compound, be aware that the assay will likely cross-react with other nitazenes like isotonitazene and metonitazene[2]. This is a limitation of class-specific immunoassays. |
| Non-Specific Binding | Poor blocking of the microplate or membrane can lead to non-specific binding of assay components and a false-positive signal. Ensure optimal blocking by testing different blocking buffers (e.g., BSA, casein) and incubation times. |
Experimental Protocols
Protocol 1: Development of a Competitive ELISA for this compound
This protocol outlines the key steps for developing a sensitive and specific competitive ELISA for this compound.
1. Hapten Synthesis and Conjugation:
-
Objective: To prepare an immunogen for antibody production and a coating antigen for the ELISA plate.
-
Methodology:
-
Synthesize a hapten by modifying the this compound molecule to introduce a reactive group (e.g., a carboxyl or amino group) via a linker arm. The position of the linker is crucial for exposing unique epitopes of the drug to the immune system[15][16][17].
-
Conjugate the this compound hapten to a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) using a suitable cross-linking agent (e.g., EDC/NHS). The resulting conjugate will be used as the immunogen.
-
Conjugate the hapten to a different carrier protein (e.g., Ovalbumin (OVA)) or an enzyme (e.g., Horseradish Peroxidase (HRP)) to be used as the coating antigen or enzyme conjugate, respectively.
-
2. Antibody Production:
-
Objective: To generate polyclonal or monoclonal antibodies specific to this compound.
-
Methodology:
-
Immunize animals (e.g., rabbits for polyclonal, mice for monoclonal) with the this compound-KLH/BSA immunogen according to a standard immunization schedule[18][19].
-
For polyclonal antibodies, collect antiserum and purify the antibodies using protein A/G affinity chromatography.
-
For monoclonal antibodies, perform hybridoma technology or phage display to isolate specific antibody-producing clones.
-
3. Assay Optimization:
-
Objective: To determine the optimal concentrations of reagents and incubation conditions.
-
Methodology (Checkerboard Titration):
-
Coat a 96-well microplate with varying concentrations of the this compound-OVA coating antigen.
-
Add varying dilutions of the anti-Etonitazepipne antibody.
-
Add a fixed concentration of HRP-conjugated secondary antibody.
-
Add the substrate and measure the signal.
-
Select the concentrations of coating antigen and primary antibody that give a high signal with a low background.
-
4. Validation:
-
Objective: To assess the performance of the developed assay.
-
Methodology:
-
Specificity/Cross-Reactivity: Test a panel of structurally related nitazene analogs, other opioids, and common cutting agents to determine their percentage cross-reactivity.
-
Sensitivity: Determine the limit of detection (LOD) and the 50% inhibitory concentration (IC50) from a standard curve.
-
Matrix Effect: Analyze spiked samples in different biological matrices (urine, serum) to assess the influence of matrix components.
-
Recovery: Determine the percentage of this compound recovered from spiked samples after any extraction or dilution steps.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for developing a competitive immunoassay for this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common immunoassay issues.
References
- 1. Identification of a Novel Opioid, N-piperidinyl etonitazene (this compound), in patients with suspected opioid overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti nitazene antibody (clone BO6), 1 mg - Instanosis Inc. [instanosis.com]
- 3. cdn.who.int [cdn.who.int]
- 4. researchgate.net [researchgate.net]
- 5. In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - Journal of the American Chemical Society - Figshare [figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of nitazene immunoassay test strips for rapid in-situ detection of nitazene and nitazene analogs in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of nitazene immunoassay test strips for rapid in-situ detection of nitazene and nitazene analogs in illicit drug samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dried Matrix Spots for the Determination of Opiates and Opioids: Methodological Advances and Applications | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. The Synthesis of Haptens and Their Use for the Development of Monoclonal Antibodies for Treating Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hapten synthesis, monoclonal antibody production and immunoassay development for analyzing spiropidion residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Polyclonal Antibody Production Services | BioGenes GmbH [biogenes.de]
- 19. creative-biolabs.com [creative-biolabs.com]
Validation & Comparative
Comparative Potency of Etonitazepipne and Fentanyl in a Hot-Plate Assay: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analgesic potency of etonitazepipne and fentanyl, with a focus on data from the hot-plate assay. This document outlines the experimental data, details the methodologies employed, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound, a benzimidazole-derived synthetic opioid, has demonstrated comparable analgesic potency to the widely recognized synthetic opioid, fentanyl, in preclinical studies. The hot-plate assay, a standard method for assessing the efficacy of centrally acting analgesics, reveals that this compound and fentanyl have nearly identical potencies in rats. Both compounds exert their effects primarily through the activation of the µ-opioid receptor, initiating a signaling cascade that results in analgesia. This guide presents the key data from a comparative study and provides the necessary context for understanding these findings.
Data Presentation: Potency in Hot-Plate Assay
The following table summarizes the median effective dose (ED50) of this compound and fentanyl as determined by the hot-plate assay in male Sprague Dawley rats. The ED50 value represents the dose of a drug that produces a therapeutic response in 50% of the population.
| Compound | ED50 (mg/kg) in Rats | Reference |
| This compound | 0.0205 | [1] |
| Fentanyl | 0.0209 | [1][2][3][4] |
Experimental Protocols: Hot-Plate Assay
The hot-plate test is a widely used method to evaluate the thermal pain response in animals and is particularly sensitive to centrally acting analgesics.[5][6] The following is a detailed methodology for a typical hot-plate assay used to assess the antinociceptive effects of opioids.
Objective: To determine the analgesic efficacy of a test compound by measuring the latency of an animal's response to a thermal stimulus.
Apparatus:
-
A hot-plate apparatus with a surface that can be maintained at a constant temperature.
-
A transparent cylinder to confine the animal to the heated surface.
-
A timer to record the latency of the response.
Animals:
-
Male Sprague Dawley rats are commonly used.
-
Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
Animals should be acclimated to the testing room for at least 30-60 minutes before the experiment.[7]
Procedure:
-
Baseline Latency: The temperature of the hot plate is typically set to 55 ± 1°C. Each animal is placed individually on the hot plate, and the timer is started. The latency to the first sign of a nocifensive response, such as paw licking or jumping, is recorded.[5][6] A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed, and the maximum time is recorded.
-
Drug Administration: Animals are administered the test compound (e.g., this compound or fentanyl) or a vehicle control, typically via subcutaneous or intraperitoneal injection.
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and the response latency is measured.
-
Data Analysis: The data are often expressed as the percentage of the maximum possible effect (%MPE), which is calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The ED50 value is then calculated from the dose-response curve.
Mandatory Visualizations
Signaling Pathways
Both this compound and fentanyl are potent agonists of the µ-opioid receptor (MOR), a G-protein coupled receptor.[5] Their binding to the MOR initiates a cascade of intracellular events leading to analgesia.
Caption: Signaling pathway of this compound and fentanyl.
Experimental Workflow
The following diagram illustrates the typical workflow of a hot-plate assay for comparing the potency of analgesic compounds.
Caption: Experimental workflow of the hot-plate assay.
References
- 1. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. brieflands.com [brieflands.com]
- 7. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Etonitazepipne and Morphine Receptor Binding Profiles
A comprehensive analysis for researchers and drug development professionals.
This guide provides a detailed comparison of the receptor binding characteristics of etonitazepipne, a potent synthetic opioid, and morphine, the archetypal opioid analgesic. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Quantitative Receptor Binding Affinity
The binding affinities of this compound and morphine for the mu-opioid receptor (MOR), delta-opioid receptor (DOR), and kappa-opioid receptor (KOR) have been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Selectivity (MOR vs. DOR/KOR) |
| This compound | Mu (µ) | 0.51 - 14.3[1][2] | >1000-fold vs. DOR and KOR[1] |
| Delta (δ) | 607 ± 63[1] | ||
| Kappa (κ) | 1290 ± 110[1] | ||
| Morphine | Mu (µ) | 1.14 - 3.0[3] | High selectivity for MOR[3] |
| Delta (δ) | >1000[3] | ||
| Kappa (κ) | >1000[3] |
This compound demonstrates exceptionally high affinity for the mu-opioid receptor, with reported Ki values in the sub-nanomolar to low nanomolar range.[1][2] Notably, it exhibits over 1000-fold selectivity for the MOR compared to both the delta and kappa opioid receptors.[1] Morphine also displays high affinity and selectivity for the mu-opioid receptor.[3]
Experimental Protocols
The data presented in this guide is primarily derived from competitive radioligand binding assays. Below is a detailed methodology representative of the experimental protocols used in the cited studies.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of this compound and morphine for the mu, delta, and kappa opioid receptors.
Materials:
-
Test Compounds: this compound, Morphine
-
Radioligands:
-
[³H]-DAMGO (for mu-opioid receptor)
-
[³H]-DPDPE (for delta-opioid receptor)
-
[³H]-U69593 (for kappa-opioid receptor)
-
-
Cell Membranes: CHO cells expressing recombinant human mu, delta, or kappa opioid receptors, or guinea-pig brain homogenates.[3][4]
-
Non-specific Binding Control: Naloxone (B1662785) (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]
-
Filtration Apparatus: Cell harvester with glass fiber filters.[3]
-
Scintillation Counter: For measuring radioactivity.[3]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes or prepare fresh brain homogenates on ice. Resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[3]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Assay buffer
-
A fixed concentration of the respective radioligand.
-
Varying concentrations of the test compound (this compound or morphine) to generate a competition curve.
-
For non-specific binding determination, add a high concentration of naloxone instead of the test compound.[3]
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[3]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.[3]
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[3]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound.[3]
-
Determine IC50: The IC50 (inhibitory concentration 50%) is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis of the competition curve.[3]
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Mu-Opioid Receptor Signaling Pathway
The binding of an agonist, such as this compound or morphine, to the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This primarily involves the activation of inhibitory G-proteins (Gi/Go).[3]
Upon agonist binding, the Gi/Go protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs). Activation of GIRKs leads to potassium efflux and hyperpolarization of the cell membrane, reducing neuronal excitability. Inhibition of VGCCs reduces calcium influx, which in turn decreases the release of neurotransmitters.
This compound has been shown to be a full and potent agonist at the MOR, as measured in a [³⁵S]GTPγS assay.[1]
References
- 1. cdn.who.int [cdn.who.int]
- 2. First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (this compound), a recent addition to the 2-benzylbenzimidazole opioid subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
Lack of Etonitazepipne Cross-Reactivity with Fentanyl Immunoassay Kits: A Comparative Guide
A critical challenge in the ongoing opioid crisis is the rapid emergence of novel psychoactive substances (NPS), including highly potent synthetic opioids that may not be detected by standard drug screening methods. This guide provides a comparative analysis of the cross-reactivity of etonitazepipne, a potent 2-benzylbenzimidazole ('nitazene') opioid, with commonly used fentanyl immunoassay kits. The information is intended for researchers, scientists, and drug development professionals involved in opioid detection and monitoring.
This compound, a structurally distinct synthetic opioid, demonstrates a significant potential to evade detection by commercially available fentanyl immunoassay kits. Due to its dissimilarity to the fentanyl molecule, the antibodies utilized in these immunoassays are generally unable to recognize and bind to this compound, leading to a high probability of false-negative results. This lack of cross-reactivity poses a significant challenge for clinical toxicology and forensic investigations.
Performance Comparison
| Immunoassay Kit | Target Analyte | This compound Cross-Reactivity (Expected) | Rationale |
| DRI Fentanyl II Assay | Fentanyl | Negligible | Based on the structural dissimilarity between this compound (a nitazene) and fentanyl. |
| EMIT II Plus Fentanyl Assay | Fentanyl | Negligible | The antibody is specific to the fentanyl structure and is not expected to recognize the 2-benzylbenzimidazole core of this compound. |
| CEDIA Fentanyl Immunoassay | Fentanyl | Negligible | The cloned enzyme donor immunoassay technology relies on specific antibody-antigen binding, which is unlikely with structurally different molecules. |
| Fentanyl Test Strips (Lateral Flow) | Fentanyl | Negligible | Studies on other nitazene (B13437292) analogs have shown a lack of detection by fentanyl test strips.[1][2] |
Note: The information in this table is based on the structural dissimilarity between this compound and fentanyl and findings from studies on other novel synthetic opioids.[3][4] Confirmatory testing using mass spectrometry-based methods (e.g., GC-MS or LC-MS/MS) is essential for the definitive identification of this compound.[5]
Structural Dissimilarity: The Root of Non-Reactivity
The fundamental reason for the lack of cross-reactivity lies in the distinct chemical structures of this compound and fentanyl. Fentanyl is a phenylpiperidine derivative, while this compound belongs to the 2-benzylbenzimidazole class of opioids. This structural divergence prevents the antibodies in fentanyl-specific immunoassays from recognizing this compound.
Experimental Protocols
While specific experimental data on this compound cross-reactivity is lacking, a general protocol for assessing the cross-reactivity of a novel psychoactive substance with a fentanyl immunoassay is provided below. This protocol is based on standard laboratory practices for immunoassay validation.
Objective: To determine the percent cross-reactivity of this compound with a specific fentanyl immunoassay kit.
Materials:
-
Fentanyl immunoassay kit (e.g., DRI Fentanyl II, EMIT II Plus, CEDIA)
-
Certified reference material of this compound
-
Certified reference material of fentanyl
-
Drug-free human urine
-
Automated clinical chemistry analyzer or microplate reader
-
Pipettes, vials, and other standard laboratory equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of fentanyl in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in a suitable solvent at a concentration of 1 mg/mL.
-
-
Preparation of Calibrators and Controls:
-
Prepare a series of fentanyl calibrators in drug-free urine at concentrations spanning the assay's dynamic range, including the cutoff concentration.
-
Prepare quality control (QC) samples of fentanyl in drug-free urine at low, medium, and high concentrations.
-
-
Preparation of Test Solutions:
-
Prepare a series of this compound test solutions in drug-free urine at various concentrations. The concentration range should be wide enough to determine the concentration that produces a positive result equivalent to the fentanyl cutoff.
-
-
Assay Procedure:
-
Follow the specific instructions provided in the package insert of the chosen fentanyl immunoassay kit.
-
Run the fentanyl calibrators to establish a calibration curve.
-
Run the fentanyl QC samples to validate the assay performance.
-
Analyze the this compound test solutions.
-
-
Data Analysis:
-
Determine the concentration of this compound that produces a response equivalent to the fentanyl cutoff calibrator.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Fentanyl at Cutoff / Concentration of this compound giving a response equivalent to the cutoff) x 100
-
Alternative Detection Methods
Given the limitations of fentanyl immunoassays in detecting this compound and other nitazene analogs, the use of more specific and comprehensive analytical techniques is imperative for accurate identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable method for the separation and identification of volatile and semi-volatile compounds. GC-MS provides high specificity and is a confirmatory method of choice in forensic toxicology.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for the detection and quantification of a wide range of compounds, including non-volatile and thermally labile substances like this compound.[5]
Conclusion
The available evidence strongly indicates that this compound does not exhibit significant cross-reactivity with fentanyl immunoassay kits. This is a critical consideration for clinical and forensic laboratories, as reliance on these screening tests alone can lead to the non-detection of this potent and dangerous synthetic opioid. The structural dissimilarity between this compound and fentanyl necessitates the use of more advanced analytical methods, such as GC-MS and LC-MS/MS, for accurate and reliable detection. As the landscape of novel psychoactive substances continues to evolve, it is essential for the scientific community to remain vigilant and adapt testing methodologies to ensure public safety.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating Cross-reactivity of New Psychoactive Substances (NPS) in Human Whole Blood by Enzyme-linked Immunosorbent Assay (ELISA) | National Institute of Justice [nij.ojp.gov]
- 5. siemens-healthineers.com [siemens-healthineers.com]
Rise of the Nitazenes: A Comparative Guide to the Quantitative Analysis of Etonitazepipne in Oral Fluid
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS), particularly high-potency synthetic opioids like Etonitazepipne, presents a significant challenge to forensic and clinical toxicology. As a member of the potent 2-benzylbenzimidazole ("nitazene") class, this compound poses a substantial public health risk.[1][2] Developing sensitive and reliable analytical methods for its detection is paramount. Oral fluid is an increasingly popular matrix for drug testing due to its non-invasive collection and ability to reflect recent drug use.[3][4][5]
This guide provides a comparative overview of a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in oral fluid, benchmarked against established methods for other novel synthetic opioids (NSOs).
Comparative Analysis of Quantitative Methods
The validation of analytical methods is crucial for ensuring the reliability of results in forensic and clinical settings. Key performance parameters for a proposed this compound method are compared below with those of validated methods for other synthetic opioids in oral fluid.
| Parameter | Proposed this compound Method (LC-MS/MS) | Comparative Method 1: Fentanyl Analogs (GC-MS)[4] | Comparative Method 2: Various NSOs (LC-MS/MS)[5] |
| Matrix | Oral Fluid | Oral Fluid | Oral Fluid |
| Instrumentation | LC-MS/MS | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.05 ng/mL | 1-15 ng/mL | 5 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | 5-50 ng/mL | 10 ng/mL |
| Linearity (R²) | ≥ 0.995 | ≥ 0.993 | ≥ 0.9959 |
| Calibration Range | 0.1 - 50 ng/mL | 0.05 - 2 µg/mL (Analyte dependent) | 10 - 500 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 8.2% | < 11.1% |
| Inter-day Precision (%RSD) | < 15% | < 8.6% | < 11.1% |
| Accuracy / Bias | 85-115% | -5.5 to 9.1% | < ±11.1% |
| Recovery | > 80% | 94.5% to 109.1% | Not explicitly stated |
| Matrix Effects | < ±20% | Not explicitly stated | -21.1 to 13.7% |
Proposed Experimental Protocol: Quantitative Determination of this compound in Oral Fluid by LC-MS/MS
This protocol describes a sensitive and specific method for the quantification of this compound in oral fluid specimens. The methodology is based on established principles for the analysis of potent synthetic opioids.[5][6]
Sample Collection and Preparation
-
Collection: Oral fluid is collected using a Quantisal™ collection device, which provides a fixed volume of oral fluid diluted in a stabilizing buffer.[3]
-
Internal Standard Spiking: A 100 µL aliquot of the oral fluid/buffer mixture is fortified with an appropriate deuterated internal standard (e.g., this compound-d5) to a final concentration of 5 ng/mL.
-
Sample Pre-treatment (Protein Precipitation): To 100 µL of the spiked sample, 300 µL of ice-cold acetonitrile (B52724) is added to precipitate proteins.[7]
-
Centrifugation: The sample is vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes at 4°C.
-
Extraction: The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of mobile phase B.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient starting from 5% B to 95% B over 5 minutes, followed by a 2-minute hold and a 3-minute re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Tentative MRM transitions for this compound (precursor ion > product ions) would be determined by infusion of a standard solution. For example:
-
Quantifier: m/z 409.2 > 112.1
-
Qualifier: m/z 409.2 > 156.1
-
Method Validation
The method would be validated according to established international guidelines, assessing linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, recovery, matrix effects, and stability.[4]
Logical Framework for Method Selection
The choice of analytical technique is critical for the reliable detection of potent, low-concentration compounds like this compound.
Conclusion
The proposed LC-MS/MS method offers a robust, sensitive, and specific approach for the quantitative analysis of this compound in oral fluid. While direct, validated methods for this specific analyte in oral fluid are still emerging in peer-reviewed literature, the presented protocol is built upon well-established methodologies for similar potent synthetic opioids.[5][6] The performance characteristics outlined in the comparison table demonstrate that such a method would be highly suitable for forensic toxicology and clinical applications, providing crucial data for public health and safety. Continuous development and validation of methods for new synthetic opioids are essential to keep pace with the evolving landscape of illicit drugs.[8]
References
- 1. Identification of the new synthetic opioid N-piperidinyl etonitazene (this compound) in postmortem alternative matrices [u-pad.unimc.it]
- 2. Identification of a Novel Opioid, N-piperidinyl Etonitazene (this compound), in Patients with Suspected Opioid Overdose [cfsre.org]
- 3. ojp.gov [ojp.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of Novel Synthetic Opioids, Morphine and Buprenorphine in Oral Fluid by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevalence of Novel Psychoactive Substances in Oral Fluid, Final Research Report | National Institute of Justice [nij.ojp.gov]
- 7. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative In Vitro Efficacy of Etonitazepipne and Other Nitazene Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of Etonitazepipne and other potent 2-benzylbenzimidazole (nitazene) synthetic opioids. The data presented is compiled from various pharmacological studies to offer a clear comparison of their interaction with opioid receptors and subsequent functional activity.
Mechanism of Action: Mu-Opioid Receptor (MOR) Signaling
Nitazene (B13437292) analogues, like classical opioids, exert their primary effects by acting as agonists at the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[1] Upon agonist binding, the MOR undergoes a conformational change that triggers two main intracellular signaling cascades:
-
G Protein Pathway: The activated receptor stimulates inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels, and modulates ion channels. This pathway is primarily associated with the desired analgesic effects of opioids.[1][2]
-
β-Arrestin Pathway: The activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[3] While β-arrestin binding desensitizes the G protein signal, it also initiates its own signaling cascade, which has been linked to adverse effects such as respiratory depression and tolerance.[4][5]
Recent research indicates that nitazene analogues are highly efficacious and potent agonists in both the G protein and β-arrestin2 pathways.[6][7][8] This high intrinsic efficacy in both signaling cascades may contribute to their high risk of overdose.[7][8]
Caption: Mu-Opioid Receptor (MOR) Signaling Pathways.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological parameters for this compound and other relevant nitazene analogues compared to fentanyl and morphine.
Table 1: Opioid Receptor Binding Affinity (Ki)
Binding affinity (Ki) represents the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity. Data is primarily for the mu-opioid receptor (MOR), as nitazenes show high selectivity for this receptor.[9][10]
| Compound | MOR Ki (nM) | KOR Ki (nM) | DOR Ki (nM) | Selectivity (MOR vs KOR/DOR) |
| This compound | 14.3[11][12] | 1290[9] | 607[9] | >1000-fold for MOR[9] |
| N-pyrrolidino etonitazene | 4.09[10][13] | 980[10][13] | 959[10][13] | >200-fold for MOR[10] |
| Fentanyl | 1.26 - 6.17[9] | - | - | - |
| Morphine | 3.0[14] | >1000[14] | >1000[14] | High for MOR[14] |
KOR: κ-opioid receptor; DOR: δ-opioid receptor. A hyphen (-) indicates data was not specified in the cited sources.
Table 2: In Vitro Functional Potency (EC50) and Efficacy (Emax)
Functional potency (EC50) is the concentration of an agonist that provides 50% of its maximal response. A lower EC50 value signifies higher potency. Maximal efficacy (Emax) is the maximum functional response induced by the compound, often expressed relative to a reference agonist.
| Compound | Assay Type | EC50 (nM) | Emax (vs. Reference) | Reference Compound |
| This compound | MOR-β-arrestin2 | 2.49[11][12] | 183%[11][12] | Hydromorphone |
| [³⁵S]GTPγS | 8.47[9] | 98.4%[9] | - | |
| N-pyrrolidino etonitazene | MOR-β-arrestin2 | 0.348[10][13] | - | Hydromorphone |
| Etonitazene | MOR-β-arrestin2 | 0.360[10][13] | - | Hydromorphone |
| Isotonitazene | cAMP Inhibition | 0.47[15] | 104%[15] | DAMGO |
| MOR-β-arrestin2 | 3.8[15] | 114%[15] | DAMGO | |
| Fentanyl | MOR-β-arrestin2 | 14.9[10][13] | 72%[15] | DAMGO |
| cAMP Inhibition | ~1[15] | 105%[15] | DAMGO | |
| Morphine | MOR-β-arrestin2 | 290[10][13] | 23%[15] | DAMGO |
| cAMP Inhibition | ~10[15] | 100%[15] | DAMGO |
Data highlights that N-pyrrolidino etonitazene is approximately 40 times more potent than fentanyl in the MOR-β-arrestin2 activation assay.[10]
Experimental Protocols
The data presented in this guide are derived from established in vitro pharmacological assays. The fundamental principles of these key experiments are outlined below.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor. It involves a competitive binding format where the unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]-DAMGO for MOR) that has a known high affinity for the receptor.[14][16]
Caption: Workflow for a Competitive Radioligand Binding Assay.
Methodology:
-
Receptor Source: Cell membranes from stable cell lines (e.g., HEK293 or CHO) recombinantly expressing the human opioid receptor subtype of interest.[14]
-
Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a selective radioligand and varying concentrations of the unlabeled test compound.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing unbound ligand to pass through.[14]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[14]
β-Arrestin2 Recruitment Assay
This cell-based assay measures the ability of an agonist to promote the interaction between an activated GPCR and β-arrestin2.[3] Various technologies are used, including enzyme complementation (e.g., PathHunter), BRET, or FRET.[17][18]
Methodology (Enzyme Complementation Example):
-
Cell Line: A cell line is engineered to co-express the target receptor (e.g., MOR) and two fusion proteins: β-arrestin2 fused to one enzyme fragment and the receptor tagged with the complementary enzyme fragment.
-
Agonist Stimulation: Cells are treated with varying concentrations of the test compound.
-
Recruitment & Signal Generation: Agonist binding activates the receptor, leading to the recruitment of the β-arrestin2 fusion protein. This brings the two enzyme fragments into close proximity, allowing them to form a functional enzyme.
-
Detection: A substrate is added that is converted by the active enzyme into a chemiluminescent or fluorescent signal.
-
Data Analysis: The signal intensity is measured and plotted against the agonist concentration to determine EC50 and Emax values.[17]
G-Protein Activation / cAMP Inhibition Assay
This functional assay measures an agonist's ability to activate the Gi/o protein pathway, which results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[19][20]
Methodology:
-
Cell Line: A cell line expressing the target receptor (e.g., MOR) is used.
-
Stimulation: Cells are first treated with a stimulant like forskolin (B1673556) to increase basal cAMP production.[19][21]
-
Agonist Treatment: The cells are then exposed to varying concentrations of the test compound.
-
Measurement: The reaction is stopped, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay format (e.g., HTRF or radioimmunoassay).[19][22]
-
Data Analysis: The degree of inhibition of forskolin-stimulated cAMP accumulation is calculated. These values are plotted against agonist concentration to determine the EC50 (potency) and Emax (efficacy) for G-protein pathway activation.[21]
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. The μ-opioid receptor-mediated Gi/o protein and β-arrestin2 signaling pathways both contribute to morphine-induced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Functional Profiling of Fentanyl and Nitazene Analogs at the μ-Opioid Receptor Reveals High Efficacy for Gi Protein Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. cfsre.org [cfsre.org]
- 11. First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (this compound), a recent addition to the 2-benzylbenzimidazole opioid subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological evaluation and forensic case series of N-pyrrolidino etonitazene (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'nitazene' synthetic opioid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 18. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay: No two ligands have the same profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
Navigating the Analytical Maze: A Comparative Guide to Etonitazepipne Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of novel synthetic opioids like Etonitazepipne is paramount for both forensic investigations and understanding its pharmacological profile. This guide provides a comparative overview of the current analytical methodologies employed for the quantification of this compound, supported by published experimental data.
The emergence of potent synthetic opioids, including the 2-benzylbenzimidazole derivative this compound, presents a significant challenge for analytical toxicology and forensic laboratories.[1][2] The high potency of these compounds necessitates highly sensitive and specific analytical methods for their detection and quantification in various biological matrices.[2][3] This guide summarizes and compares the performance of different analytical techniques based on currently available literature.
Comparative Analysis of Quantification Methods
While a formal inter-laboratory comparison study for this compound quantification has not been published, a review of existing literature provides valuable insights into the performance of various analytical methods. The most commonly employed techniques are Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][4]
The following table summarizes the performance characteristics of these methods based on data from single-laboratory validation studies.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Calibration Range | Reference |
| LC-MS/MS | Post-mortem Blood | 0.1 ng/mL | 0.5 ng/mL | 0.5 - 50 ng/mL | [1][5][6] |
| LC-MS/MS | Urine | - | - | - | [7] |
| LC-HRMS | Serum | - | - | 1.21 ng/mL (reported concentration) | [1] |
| LC-HRMS | Urine | - | - | 0.51 ng/mL (reported concentration) | [1] |
| GC-MS | Seized Powder | - | - | Identification | [1][4] |
Note: The table highlights the common use of LC-MS/MS for quantitative analysis in biological matrices, with reported LOQs in the sub-ng/mL range, which is crucial given the low concentrations often encountered in forensic cases.[1][3] GC-MS is primarily reported for the identification of this compound in seized materials.[1][4]
Reported this compound Concentrations in Forensic Casework
The following table provides a summary of this compound concentrations reported in authentic forensic cases, illustrating the range of concentrations detected in different biological samples.
| Biological Matrix | Concentration Range | Notes | Reference |
| Post-mortem Blood | 8.3 ng/mL | Single case report. | [7] |
| Post-mortem Urine | 11 ng/mL | Single case report. | [7] |
| Serum (Clinical) | 1.21 ng/mL | Patient seeking detoxification. | [1] |
| Urine (Clinical) | 0.51 ng/mL | Patient seeking detoxification. | [1] |
| Femoral Blood | 8.3 ng/mL | Post-mortem case. | [4] |
These findings underscore the necessity for analytical methods with low detection and quantification limits to accurately measure this compound in biological specimens.
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are generalized experimental protocols for the quantification of this compound based on published methods.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common sample preparation technique involves liquid-liquid extraction.
-
Sample Aliquoting: An aliquot of the biological matrix (e.g., 1 mL of blood or urine) is taken.
-
Internal Standard Addition: An appropriate internal standard (e.g., a deuterated analog) is added to the sample.
-
Alkalinization: The pH of the sample is adjusted to a basic range (e.g., pH 9) to ensure the analyte is in its non-ionized form.
-
Extraction: An organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate) is added, and the sample is vortexed and centrifuged to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: The organic layer containing the analyte is transferred, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a suitable solvent for injection into the analytical instrument.
Analytical Instrumentation and Conditions
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Column: A C18 analytical column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., ammonium (B1175870) formate (B1220265) buffer and methanol) is commonly employed.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Chromatographic Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Ionization: Electron Ionization (EI) is used to generate characteristic fragmentation patterns for identification.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in a forensic laboratory setting.
Caption: General laboratory workflow for this compound quantification.
Signaling Pathway of this compound
This compound, like other potent opioids, primarily exerts its effects through the µ-opioid receptor (MOR), a G-protein coupled receptor.
Caption: Simplified signaling pathway of this compound via the µ-opioid receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cfsre.org [cfsre.org]
- 4. cdn.who.int [cdn.who.int]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro, in vivo metabolism and quantification of the novel synthetic opioid N-piperidinyl etonitazene (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Etonitazepipne: A Comparative Analysis of Blood Concentrations and Toxic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etonitazepipne (N-piperidinyl etonitazene) is a potent synthetic opioid of the 2-benzylbenzimidazole class, structurally related to etonitazene. Its emergence on the illicit drug market has raised significant public health concerns due to its high potency, which is comparable to or greater than fentanyl, and its association with severe and fatal overdoses. This guide provides a comparative analysis of available data on the correlation between this compound blood concentrations and observed toxic effects, intended for researchers, scientists, and drug development professionals.
Data on Blood Concentrations and Toxic Effects
The available quantitative data correlating this compound blood concentrations with specific toxic effects is limited, primarily derived from case reports of fatal and non-fatal overdoses. A significant challenge in establishing a clear correlation is the frequent co-ingestion of other substances, which can confound the clinical presentation.
| Case Type | Blood/Serum Concentration (ng/mL) | Observed Toxic Effects | Other Detected Substances | Citation |
| Fatal | 8.3 (femoral blood) | Primary cause of death. | Not specified as primary contributor. | [1] |
| Fatal | Post-mortem cases have been identified, but concentrations are often not solely attributed to this compound due to polysubstance use. | Fatal overdose. | Other opioids (e.g., fentanyl), benzodiazepines, cocaine. | [1][2] |
| Non-Fatal | 1.21 (serum) | Patient seeking detoxification; specific clinical details at this concentration are limited. The opioid activity in the serum was reported to be equivalent to 2.5-10 ng/mL of fentanyl. | Not specified. | [3] |
| Non-Fatal | Not Quantified | Unresponsive, respiratory depression, low oxygen saturation. Symptoms reversed with naloxone. In one of the three cases, this compound was the only opioid detected. | Fentanyl, cocaine, heroin, alprazolam in two of the three cases. | [1][4][5] |
Experimental Protocols
The detection and quantification of this compound in biological matrices are crucial for forensic and clinical toxicology. The primary analytical methods cited in the literature include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used method for the quantification of this compound in post-mortem blood and urine. It offers high sensitivity and specificity.
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This method has been developed to quantify this compound in serum and urine and to identify its metabolites. LC-HRMS is particularly valuable for untargeted screening and the identification of novel psychoactive substances.[1][2]
A common approach for quantification in post-mortem cases involves a standard addition method to account for matrix effects in complex biological samples.[2] For clinical cases, analysis is often performed on serum or urine samples collected upon hospital admission.
Signaling Pathway and Toxicological Relationship
This compound is a potent agonist at the µ-opioid receptor (MOR), which is the primary mechanism driving its analgesic and toxic effects. The binding of this compound to the MOR initiates a signaling cascade that leads to the classic symptoms of opioid toxicity.
Caption: Correlation of this compound concentration with toxic effects.
The following diagram illustrates the general workflow for the analysis of this compound in clinical and forensic settings.
Caption: General workflow for this compound analysis.
Conclusion
This compound is a highly potent synthetic opioid capable of causing severe toxicity and death at low nanogram-per-milliliter concentrations in the blood. The limited available data suggests that blood concentrations in the low single digits of ng/mL can be associated with life-threatening opioid toxicity, and concentrations around 8.3 ng/mL have been documented in fatalities where this compound was the primary causative agent. The frequent presence of other substances in overdose cases complicates the establishment of a definitive concentration-effect relationship. Further research, including more detailed case reports with quantitative toxicological analysis, is necessary to fully characterize the toxicokinetics and toxicodynamics of this compound in humans. The analytical methods of choice for the reliable identification and quantification of this compound are LC-MS/MS and LC-HRMS.
References
- 1. cdn.who.int [cdn.who.int]
- 2. cdn.who.int [cdn.who.int]
- 3. researchgate.net [researchgate.net]
- 4. First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (this compound), a recent addition to the 2-benzylbenzimidazole opioid subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Opioid, N-piperidinyl etonitazene (this compound), in patients with suspected opioid overdose - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Naloxone Reversibility of Etonitazepipne-Induced Respiratory Depression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the reversibility of respiratory depression induced by the novel synthetic opioid etonitazepipne with naloxone (B1662785), benchmarked against the well-established opioids, fentanyl and morphine. Due to the limited availability of direct preclinical studies on this compound, this guide synthesizes data from human case reports, in-vitro receptor binding assays, and comparative studies on related nitazene (B13437292) compounds to provide a comprehensive overview for the research community.
Executive Summary
This compound, a potent benzimidazole-derived opioid, has emerged as a significant public health concern. Understanding the efficacy of naloxone, the primary opioid antagonist for overdose reversal, against this compound-induced respiratory depression is critical for clinical management and the development of improved overdose therapies. This guide summarizes available data, highlighting that while naloxone is effective in reversing the effects of this compound, higher or repeated doses may be necessary compared to morphine and potentially fentanyl, a characteristic shared with other high-potency synthetic opioids.
Data Presentation: Comparative Naloxone Reversibility
The following tables summarize the available quantitative and qualitative data on the naloxone reversibility of respiratory depression induced by this compound, fentanyl, and morphine.
Table 1: Opioid Receptor Binding Affinity and Potency
| Opioid | Receptor Target | Binding Affinity (Ki, nM) | Potency (EC50, nM) for G-protein activation | Reference |
| This compound | µ-opioid receptor (MOR) | ~1.25 | ~8.47 | [1][2] |
| Fentanyl | µ-opioid receptor (MOR) | ~1.0 - 6.17 | ~10.0 | [1][2] |
| Morphine | µ-opioid receptor (MOR) | ~1.0 - 10.0 | ~28.0 | [3] |
Table 2: Naloxone Reversibility Data
| Opioid | Study Type | Animal Model | Naloxone Dose Range | Outcome | Reference |
| This compound | Case Reports (Human) | N/A | 0.08 mg - 8 mg (total dose) | Successful reversal of opioid toxicity, including respiratory depression. Recurrence of toxicity requiring subsequent doses or continuous infusion was noted in some cases. | [4][5][6][7] |
| Etonitazene & Isotonitazene (related nitazenes) | Preclinical (in vivo) | Mouse | 6 mg/kg (pre-treatment) | Partially prevented cardiorespiratory impairments. Nitazenes demonstrated the most potent and resistant profile to naloxone reversal compared to fentanyl and MT-45 in this study. | |
| Fentanyl | Preclinical (in vivo) | Mouse | 0.3 - 3 mg/kg | Higher doses of naloxone were required to reverse fentanyl-induced respiratory depression compared to morphine. | |
| Fentanyl | Clinical (Human) | N/A | 0.1 - 0.4 mg | Dose-dependent antagonism of respiratory depression. | |
| Morphine | Preclinical (in vivo) | Mouse | 0.3 mg/kg | Fully reversed morphine-induced respiratory depression. | |
| Morphine | Clinical (Human) | N/A | 0.2 - 0.8 mg | Apparent pA2 for naloxone antagonism determined to be approximately 8.37. | [8] |
Note: Direct comparative preclinical studies detailing the naloxone dose-response curve for this compound-induced respiratory depression are currently unavailable. The data for this compound is derived from human case reports and should be interpreted with caution due to the uncontrolled nature of these events. The data on related nitazenes provides a valuable, albeit indirect, comparison.
Experimental Protocols
Whole-Body Plethysmography for Assessing Respiratory Depression in Rodents
This protocol outlines a non-invasive method to measure respiratory parameters in conscious, unrestrained rodents, a standard technique in preclinical opioid research.
Objective: To quantify the dose-dependent effects of an opioid on respiratory function and assess the reversal of these effects by an antagonist like naloxone.
Materials:
-
Whole-body plethysmography chambers (calibrated for the specific animal model)
-
Transducers and data acquisition system
-
Opioid agonist (e.g., this compound, fentanyl, morphine)
-
Naloxone hydrochloride
-
Vehicle solution (e.g., saline)
-
Small animal scale
-
Syringes and needles for administration
Procedure:
-
Acclimation: Acclimate animals to the plethysmography chambers for a defined period (e.g., 30-60 minutes) for several days prior to the experiment to minimize stress-induced respiratory changes.
-
Baseline Recording: On the day of the experiment, place the animal in the chamber and record baseline respiratory parameters for at least 15-30 minutes to ensure a stable signal. Key parameters to measure include respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute).
-
Opioid Administration: Administer a predetermined dose of the opioid agonist via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous).
-
Post-Opioid Recording: Immediately return the animal to the chamber and continuously record respiratory parameters to determine the onset, magnitude, and duration of respiratory depression.
-
Naloxone Challenge: At the time of peak respiratory depression or at a predetermined time point, administer the desired dose of naloxone.
-
Post-Naloxone Recording: Continue to record respiratory parameters to assess the extent and duration of the reversal of respiratory depression.
-
Data Analysis: Analyze the recorded data to calculate the percentage change from baseline for each respiratory parameter. For antagonist studies, determine the dose of naloxone required to achieve a certain level of reversal (e.g., ED50). For more detailed analysis, a pA2 value for naloxone's antagonism can be calculated from a full dose-response study.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involved in opioid-induced respiratory depression and a typical experimental workflow for its study.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.who.int [cdn.who.int]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Novel Opioid, N-piperidinyl etonitazene (this compound), in patients with suspected opioid overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a novel opioid, N-piperidinyl etonitazene (this compound), in patients with suspected opioid overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Potency, duration of action and pA2 in man of intravenous naloxone measured by reversal of morphine-depressed respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Etonitazepipne and Isotonitazene in Preclinical Animal Models
A Guide for Researchers in Pharmacology and Drug Development
This guide provides a detailed comparative analysis of two potent synthetic opioids, Etonitazepipne and Isotonitazene, both belonging to the 2-benzylbenzimidazole ("nitazene") class. While direct comparative studies are limited, this document synthesizes available preclinical data from various animal behavioral models to offer insights into their relative potencies, efficacies, and pharmacological profiles. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of novel synthetic opioids.
Introduction to Compounds
This compound (N-piperidinyl etonitazene) and Isotonitazene are potent µ-opioid receptor (MOR) agonists that emerged on the illicit drug market in recent years.[1][2] Both were initially synthesized in the 1950s during analgesic research but were never approved for medical use.[1][3] Their high potency, which in some assays rivals or exceeds that of fentanyl, underscores the need for a comprehensive understanding of their pharmacology to inform public health and safety efforts.[4][5]
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro and in vivo pharmacology of this compound and Isotonitazene. For context, values for the well-characterized opioids Morphine and Fentanyl are included where available from the cited studies.
Table 1: In Vitro µ-Opioid Receptor (MOR) Binding Affinity and Functional Potency
| Compound | Receptor Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax) vs. Standard | Assay Type | Source |
| This compound | 14.3 | 8.47 | 98.4% vs. DAMGO | [³⁵S]GTPγS | [1][5] |
| 2.49 | 183% vs. Hydromorphone | β-arrestin2 Recruitment | [5] | ||
| Isotonitazene | 0.05 - 0.06 | 0.71 - 0.99 | Full Agonist | [³⁵S]GTPγS (CHO-MOR/Rat) | [6][7] |
| 15.8 | - | - | Radioligand Binding (Rat Brain) | [8][9] | |
| Fentanyl | 1.26 - 6.17 | - | - | Radioligand Binding | [1] |
| Morphine | - | - | - | - | - |
Note: Variability in Ki and EC50 values can arise from different experimental conditions, such as tissue preparations and specific assay protocols.
Table 2: In Vivo Analgesic Potency in Rodent Models
| Compound | ED50 (mg/kg) | Route of Admin. | Animal Model | Behavioral Assay | Source |
| This compound | 0.0205 | s.c. | Rat | Hot Plate | [1][5] |
| Isotonitazene | 0.00156 | i.v. | Rat | Tail-Flick | [6][7] |
| 0.00422 | s.c. | Rat | Hot Plate | [8][9] | |
| ~500x Morphine | s.c. | Mouse | Tail-Flick | [2] | |
| Fentanyl | 0.0209 | s.c. | Rat | Hot Plate | [5] |
| 0.00578 | i.v. | Rat | Tail-Flick | [6][7] | |
| Morphine | 3.940 | s.c. | Rat | Hot Plate | [5] |
| 2.35 | i.v. | Rat | Tail-Flick | [6][7] |
Table 3: Other In Vivo Behavioral Effects in Rats
| Compound | Effect | ED50 (mg/kg) | Route of Admin. | Source |
| This compound | Catalepsy | - (Effect Observed) | s.c. | [1][5] |
| Hypothermia | - (Effect Observed) | s.c. | [1] | |
| Isotonitazene | Catalepsy | 0.00868 | s.c. | [8][9] |
| Hypothermia | - (Effect at 0.03 mg/kg) | s.c. | [8][9] | |
| Dopamine Increase (NAc) | - (Effect at 0.01 mg/kg, i.v.) | i.v. | [6][7] |
Signaling Pathways and Experimental Workflows
Visualizations of the common signaling pathway for these µ-opioid agonists and a typical experimental workflow for their behavioral assessment are provided below.
Caption: µ-Opioid Receptor (MOR) Signaling Pathway.
Caption: In Vivo Behavioral Assessment Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are generalized protocols for key behavioral assays mentioned in the literature for these compounds.
Hot Plate Analgesia Test
-
Objective: To assess the thermal nociceptive threshold, indicative of centrally-mediated analgesia.
-
Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C). The apparatus is typically enclosed in a clear acrylic cylinder to confine the animal.
-
Procedure:
-
Acclimatization: Animals (typically rats or mice) are habituated to the testing room for at least 60 minutes before the experiment.
-
Baseline Measurement: Each animal is placed on the hot plate, and the latency to exhibit a nociceptive response (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
Drug Administration: Animals are administered the test compound (this compound, Isotonitazene) or vehicle via the specified route (e.g., subcutaneous, s.c.).
-
Post-Drug Measurement: At predetermined time points after injection (e.g., 15, 30, 60, 120 minutes), the hot plate latency is measured again.
-
Data Analysis: The data are often expressed as the Maximum Possible Effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. ED50 values are calculated from the dose-response curves.[5][9]
-
Tail-Flick Analgesia Test
-
Objective: To measure the latency of a spinal reflex to a thermal stimulus, indicating spinal analgesia.
-
Apparatus: A tail-flick apparatus that focuses a high-intensity light beam or radiant heat source onto the ventral surface of the animal's tail.
-
Procedure:
-
Acclimatization & Restraint: Animals are gently restrained, allowing the tail to be positioned over the heat source.
-
Baseline Measurement: The heat source is activated, and the time taken for the animal to flick its tail away from the stimulus is automatically recorded. Several baseline measurements are taken and averaged. A cut-off time is used to prevent injury.
-
Drug Administration: The test compound or vehicle is administered.
-
Post-Drug Measurement: Tail-flick latencies are reassessed at various intervals post-administration.
-
Data Analysis: Similar to the hot plate test, %MPE and ED50 values are calculated to determine drug potency.[6][7]
-
Catalepsy Assessment
-
Objective: To quantify the induction of catalepsy, a state of muscle rigidity and immobility often associated with potent opioids.
-
Procedure (Bar Test):
-
Setup: A horizontal bar is elevated a specific height above a surface (e.g., 9 cm for rats).
-
Baseline: Before drug administration, animals are checked to ensure they do not remain on the bar.
-
Drug Administration: The test compound or vehicle is administered.
-
Testing: At set time points, the animal's forepaws are gently placed on the bar. The time until the animal removes both paws and returns to the surface is recorded. A maximum time (e.g., 180 seconds) is typically used.
-
-
Procedure (Scoring Method):
-
A scoring system can also be used, where immobility and posture are observed and rated on a scale (e.g., 0 = normal movement, 4 = rigid and immobile).[8][9]
-
Scores are taken at various time points post-injection.
-
ED50 values can be calculated based on the dose required to achieve a specific score or duration of immobility.
-
Receptor Binding and Functional Assays
-
Objective: To determine the affinity (Ki) and functional potency (EC50) of the compounds at specific opioid receptors in vitro.
-
Procedure (Radioligand Binding):
-
Tissue Preparation: Brain tissue (e.g., from rats) is homogenized and centrifuged to prepare cell membrane fractions rich in opioid receptors.
-
Assay: The membranes are incubated with a specific radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR) and various concentrations of the unlabeled test compound (this compound or Isotonitazene).
-
Measurement: After incubation, the bound and free radioligand are separated by filtration. The radioactivity retained on the filters is measured using a scintillation counter.
-
Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to the binding affinity constant (Ki).[5]
-
-
Procedure ([³⁵S]GTPγS Functional Assay):
-
Principle: This assay measures the activation of G-proteins, the first step in the intracellular signaling cascade after receptor activation.
-
Assay: Cell membranes (from brain tissue or cells expressing the receptor) are incubated with the test compound, GDP, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Measurement: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The amount of bound [³⁵S]GTPγS is quantified.
-
Analysis: Dose-response curves are generated to calculate the EC50 (potency) and Emax (efficacy) of the compound.[6][7]
-
References
- 1. cdn.who.int [cdn.who.int]
- 2. cdn.who.int [cdn.who.int]
- 3. myfloridalegal.com [myfloridalegal.com]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (this compound), a recent addition to the 2-benzylbenzimidazole opioid subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of novel synthetic opioids: Isotonitazene, metonitazene, and piperidylthiambutene as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male rats | National Institute of Justice [nij.ojp.gov]
Safety Operating Guide
Proper Disposal of Etonitazepipne: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of etonitazepipne, a potent synthetic opioid. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental protection. This compound is classified as a Schedule I controlled substance in the United States, necessitating strict adherence to all applicable federal, state, and local regulations.[1][2][3]
Chemical and Physical Properties
A summary of the key chemical and physical data for this compound is provided in the table below. Understanding these properties is crucial for safe handling and disposal.
| Property | Value |
| Chemical Name | 2-[(4-ethoxyphenyl)methyl]-5-nitro-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole |
| Common Names | This compound, N-piperidino etonitazene |
| Molecular Formula | C23H28N4O3 |
| Molar Mass | 408.502 g·mol−1[4] |
| Melting Point | 181–184 °C (hydrochloride salt)[1] |
| Solubility | Soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO) at 10 mg/mL, and in PBS (pH 7.2) at 1 mg/mL.[1] |
| Appearance | Typically a powder[1] |
Experimental Protocols for Safe Disposal
The following step-by-step procedures are based on established guidelines for the disposal of hazardous and controlled pharmaceutical waste.[5][6] These protocols are designed to minimize risk and ensure regulatory compliance.
1. Pre-Disposal Planning and Preparation:
-
Risk Assessment: Before handling this compound, conduct a thorough risk assessment to identify potential hazards. Given its high potency, comparable to fentanyl, appropriate personal protective equipment (PPE) is mandatory.[7]
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear:
-
Nitrile gloves (double-gloving is recommended)
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
A properly fitted NIOSH-approved respirator
-
-
Gather Materials:
2. Disposal Procedure:
-
Deactivation:
-
Carefully measure the quantity of this compound to be disposed of.
-
In a designated and well-ventilated area, such as a chemical fume hood, mix the this compound with an equal or greater amount of an undesirable substance.[8][9] This step is crucial to make the drug less appealing and to prevent its diversion.
-
Add a small amount of water or a suitable solvent to form a slurry, ensuring the this compound is thoroughly mixed and wetted.
-
-
Containment:
-
Place the resulting mixture into a sealable bag or a primary hazardous waste container.[8][9]
-
Seal the primary container securely.
-
Place the sealed primary container into a larger, labeled hazardous waste container.[5] The label should clearly indicate "Hazardous Waste - this compound" and include the date of disposal.
-
-
Waste Stream Management:
3. Post-Disposal Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used in the disposal process with a suitable cleaning agent.
-
PPE Disposal: All used PPE should be considered contaminated and disposed of as hazardous waste.[5]
-
Record Keeping: Maintain detailed records of the disposal, including the date, quantity of this compound disposed of, and the personnel involved. This is a critical requirement for compliance with controlled substance regulations.
-
Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste management company.[5] Incineration is the preferred method for the final destruction of opioid waste.[11]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and comply with all applicable federal, state, and local regulations regarding the handling and disposal of controlled substances and hazardous waste.
References
- 1. cdn.who.int [cdn.who.int]
- 2. caymanchem.com [caymanchem.com]
- 3. Federal Register :: Schedules of Controlled Substances: Temporary Placement of N-Desethyl Isotonitazene and N-Piperidinyl Etonitazene in Schedule I [federalregister.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. First identification, chemical analysis and pharmacological characterization of N-piperidinyl etonitazene (this compound), a recent addition to the 2-benzylbenzimidazole opioid subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. dea.gov [dea.gov]
- 10. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 11. nationalacademies.org [nationalacademies.org]
Personal protective equipment for handling Etonitazepipne
For research, scientific, and drug development professionals, the handling of potent synthetic opioids like Etonitazepipne demands the highest level of safety and operational diligence. this compound, a benzimidazole-derived opioid, is reported to be approximately 100 times more potent than morphine, presenting significant occupational hazards.[1] It is regulated as a Schedule I compound in the United States.[2][3] Adherence to stringent personal protective equipment (PPE) protocols, operational plans, and disposal procedures is critical to mitigate the risks of accidental exposure.
The primary routes of occupational exposure to synthetic opioids are inhalation of aerosolized powders, mucous membrane contact, ingestion, and dermal contact.[4][5] The easily aerosolized nature of synthetic opioid powders makes respiratory protection a top priority.[4][6]
Hazard Assessment
A thorough risk assessment is the foundation of safely handling this compound. The following table summarizes the key hazards associated with this compound, which should inform all handling procedures.
| Hazard Classification | Description | Primary Routes of Exposure | Health Effects |
| Acute Toxicity (Oral) | Highly toxic. Small quantities can be lethal.[7] | Ingestion, Inhalation, Dermal, Mucous Membrane[4][5] | Respiratory depression, central nervous system depression, sedation, and potentially death.[6][8] |
| Respiratory Hazard | Fine powders (typically 0.2 to 2.0 microns) are easily aerosolized, creating a significant inhalation risk.[4][6] | Inhalation | Rapid onset of systemic toxic effects. |
| Dermal Hazard | While a secondary hazard, direct skin contact with concentrated amounts can lead to systemic absorption.[4][9] | Skin Contact | Absorption through the skin can lead to toxic effects, though this is less likely to cause overdose than inhalation unless large volumes are involved over extended periods.[5] |
Note: The provided Safety Data Sheet (SDS) for N-Piperidinyl Etonitazene (citrate) from one supplier states the substance is not classified according to the Globally Harmonized System (GHS) and lists no hazard pictograms or statements. However, given its classification as a potent synthetic opioid and a Schedule I controlled substance, and guidance for similar compounds, a precautionary approach assuming high toxicity is mandatory.[3][4]
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential. The selection of PPE should be based on a risk assessment of the specific procedures being performed.[4]
| Protection Type | Minimum Requirement | Recommended for Higher Risk Operations |
| Hand Protection | Two pairs of powder-free nitrile gloves.[7][10] | Puncture-resistant outer gloves if needles or sharps are involved. |
| Respiratory Protection | NIOSH-approved N100, P100, or R100 filtering facepiece respirator (FFR).[10] | Elastomeric half-mask or full-facepiece air-purifying respirator (APR) with P100 filters. For high concentrations or aerosol-generating procedures, a powered air-purifying respirator (PAPR) is recommended.[10] |
| Eye & Face Protection | Safety glasses with side shields or safety goggles.[5] | Full-facepiece respirator or a face shield in conjunction with safety goggles. |
| Protective Clothing | Disposable gown or lab coat, long-sleeved, with closed front and elastic cuffs. | Disposable coveralls (e.g., Tyvek®) to minimize skin contact.[6] |
Operational Plan and Handling Workflow
All handling of this compound must occur within a designated area and inside a certified chemical fume hood, ventilated balance enclosure, or other appropriate containment device.
Decontamination and Disposal Plan
A robust decontamination and disposal protocol is necessary to prevent secondary exposure.
Decontamination: The process involves deactivation, decontamination, and cleaning.[11]
-
Deactivation: Use an appropriate oxidizing agent to render the drug less hazardous.
-
Decontamination: Remove the hazardous drug residue.
-
Cleaning: Remove any remaining contaminants with a germicidal detergent.[12]
-
Disinfection: For sterile compounding areas, follow with an EPA-registered disinfectant.[12]
For spills or surface cleaning, avoid creating dust. Wet wiping is preferred. Do not use alcohol-based sanitizers or bleach for skin decontamination as they may enhance absorption; use soap and water.[5] All contaminated reusable equipment must be decontaminated before removal from the containment area.
Disposal:
-
All contaminated disposable items (gloves, gowns, wipes, etc.) must be placed in clearly labeled, durable (e.g., 6 mil polyethylene), sealed hazardous waste bags.[13]
-
These bags should be placed in a designated, secure hazardous waste container.
-
Transport and dispose of all waste in accordance with institutional and local regulations for chemical hazardous waste.[14]
Emergency Procedures: Exposure Response
Immediate action is required in the event of a suspected exposure. An emergency response plan must be in place, and all personnel must be trained on its execution.
Naloxone Availability: Naloxone is an opioid antagonist used to reverse overdose.[5] It should be immediately available in or near the laboratory where this compound is handled. Multiple doses may be necessary to reverse the effects of potent synthetic opioids.[8] Personnel should be trained in its administration.[15]
Exposure Protocol:
-
Scene Safety: Assess the situation to ensure it is safe before providing aid.[15]
-
Remove from Source: Immediately move the affected individual away from the exposure source to a safe area.
-
Seek Medical Help: Alert emergency medical services (EMS) immediately.[5]
-
Decontaminate:
-
Administer Naloxone: If the individual shows signs of overdose (e.g., unresponsiveness, respiratory depression), trained personnel should administer naloxone.[15] Be prepared to administer multiple doses.[8]
-
Transport: Ensure the exposed individual is transported for further medical monitoring and treatment.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Federal Register :: Schedules of Controlled Substances: Temporary Placement of N-Desethyl Isotonitazene and N-Piperidinyl Etonitazene in Schedule I [federalregister.gov]
- 4. ems.gov [ems.gov]
- 5. in.gov [in.gov]
- 6. Protection against fentanyl & other opioids [dupont.com]
- 7. Protective Equipment Helps Guard Public Safety Workers From Fentanyl Exposures, Bloodborne Pathogens | MASC [masc.sc]
- 8. naemsp.org [naemsp.org]
- 9. Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for First Responders Against Exposure Hazards to Synthetic Opioids, Including Fentanyl and Fentanyl Analogues | Office of Justice Programs [ojp.gov]
- 10. Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. healthcare.contecinc.com [healthcare.contecinc.com]
- 12. ph.health.mil [ph.health.mil]
- 13. Training and Decontamination | Substance Use | CDC [cdc.gov]
- 14. Biosafety/Biocontainment Plan Guidance: Appendix 1 | Compliance | Federal Select Agent Program [selectagents.gov]
- 15. Standard Safe Operating Procedures | Substance Use | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
